molecular formula C9H9ClO B045335 1-(3-Chlorophenyl)propan-2-one CAS No. 14123-60-5

1-(3-Chlorophenyl)propan-2-one

Cat. No.: B045335
CAS No.: 14123-60-5
M. Wt: 168.62 g/mol
InChI Key: VCNYPJMEQHTAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)propan-2-one is a high-purity organic building block of significant interest in synthetic organic chemistry and pharmacological research. This aromatic ketone, characterized by a chlorophenyl moiety, serves as a versatile intermediate in the synthesis of more complex chemical architectures. Its primary research applications include its role as a precursor in the development of novel pharmaceutical compounds, particularly those targeting the central nervous system. The electron-withdrawing chlorine substituent on the meta-position of the phenyl ring influences the compound's reactivity and electronic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies and for exploring novel reaction pathways in heterocyclic chemistry. Researchers utilize this compound to investigate synthetic methodologies, such as reductive amination and nucleophilic addition, to access a diverse array of amine and alcohol derivatives. All products are strictly For Research Use Only and are not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNYPJMEQHTAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370121
Record name 3-Chlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-60-5
Record name 3-Chlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorophenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylacetone, systematically known as 1-(3-chlorophenyl)propan-2-one, is a chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its utility as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably Dapoxetine, underscores the importance of a comprehensive understanding of its physicochemical properties. This technical guide provides a detailed overview of the core physicochemical characteristics of 3-Chlorophenylacetone, experimental protocols for its synthesis and analysis, and its role in synthetic pathways.

Physicochemical Properties

3-Chlorophenylacetone is a colorless to yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₉ClO[1][2][3]
Molecular Weight 168.62 g/mol [1][2][3]
CAS Number 14123-60-5[1][2][3]
Appearance Clear, colorless to yellow liquid
Boiling Point 99 °C at 5 mmHg
Density 1.1115 g/cm³ (rough estimate)
Refractive Index 1.5320 to 1.5360
Solubility Soluble in chloroform and methanol.

Note: It is crucial to distinguish 3-Chlorophenylacetone (CAS: 14123-60-5) from its isomer, 3'-Chloropropiophenone (1-(3-chlorophenyl)propan-1-one, CAS: 34841-35-5). While sometimes used interchangeably as synonyms in literature, they are distinct compounds with different chemical structures and properties. 3'-Chloropropiophenone is a solid at room temperature.[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-chlorophenylacetic acid with a methylating agent. The following is a representative experimental protocol:

Materials:

  • 3-Chlorophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chlorophenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chlorophenylacetyl chloride.

  • Grignard Reaction: Dissolve the crude acid chloride in anhydrous diethyl ether and cool the flask to 0 °C in an ice bath. Slowly add a stoichiometric amount of methylmagnesium bromide solution in diethyl ether dropwise with continuous stirring. Maintain the temperature below 5 °C during the addition.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a standard technique for assessing the purity and confirming the identity of 3-Chlorophenylacetone.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[5][6]

    • Injector Temperature: 250 °C.[5][6]

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][6]

    • Mass Range: Scan from m/z 40 to 500.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to elucidate the chemical structure of the compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[7]

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons, and multiplets for the aromatic protons.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include a peak for the carbonyl carbon, peaks for the methyl and methylene carbons, and several peaks in the aromatic region.

Mandatory Visualization

The following diagram illustrates the synthetic pathway from 3-Chlorophenylacetone to the active pharmaceutical ingredient Dapoxetine.

G Synthesis of Dapoxetine from 3-Chlorophenylacetone cluster_start Starting Material cluster_reduction Reduction cluster_etherification Etherification cluster_amination Amination A 3-Chlorophenylacetone B (R)-3-chloro-1-phenyl-1-propanol A->B Asymmetric Reduction (e.g., with a chiral reducing agent) C (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol B->C Williamson Ether Synthesis (1-Naphthol, Base) D (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) C->D Mesylation followed by Nucleophilic Substitution (Dimethylamine)

Caption: Workflow for the synthesis of Dapoxetine from 3-Chlorophenylacetone.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties, synthesis, and characterization of 3-Chlorophenylacetone. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. A thorough understanding of these properties is essential for the efficient and safe handling, synthesis, and application of 3-Chlorophenylacetone in various chemical processes.

References

An In-depth Technical Guide on the Structural Analysis of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)propan-2-one, also known as 3-chlorophenylacetone, is an organic compound of significant interest in synthetic chemistry. It serves as a versatile intermediate in the synthesis of various chemical entities. Structurally, it consists of a propan-2-one backbone substituted with a 3-chlorophenyl group at the first carbon position. Understanding its precise chemical structure is paramount for its application in further chemical synthesis and for the characterization of its derivatives.

This technical guide provides a comprehensive overview of the structural analysis of this compound, consolidating its physicochemical properties and detailing the spectroscopic methods used for its characterization. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. These properties have been computed and are available in public chemical databases.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 3-ChlorophenylacetonePubChem[1]
CAS Number 14123-60-5PubChem[1]
Molecular Formula C₉H₉ClOPubChem[1]
Molecular Weight 168.62 g/mol PubChem[1]
Canonical SMILES CC(=O)CC1=CC(=CC=C1)ClPubChem[1]
InChI InChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3PubChem[1]
InChIKey VCNYPJMEQHTAHS-UHFFFAOYSA-NPubChem[1]
Physical Form Clear, colorless to yellow liquidSigma-Aldrich[2]
Storage Temperature Room TemperatureSigma-Aldrich[2]

Spectroscopic Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a deuterated chloroform (CDCl₃) solvent are summarized below.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-CH₃ (Methyl)~2.1Singlet (s)3HProtons on C2'
-CH₂- (Methylene)~3.7Singlet (s)2HProtons on C1'
Ar-H~7.1 - 7.3Multiplet (m)4HAromatic protons

Note: The aromatic region will show a complex multiplet pattern due to the meta-substitution on the phenyl ring.

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected chemical shifts for this compound are detailed below.

Carbon AtomChemical Shift (δ, ppm)Assignment
C=O (Ketone)~205Carbonyl carbon (C2')
Ar-C (Quaternary, C-Cl)~134C3 of phenyl ring
Ar-C (Quaternary, C-CH₂)~135C1 of phenyl ring
Ar-CH~127 - 130Aromatic carbons
-CH₂- (Methylene)~50Methylene carbon (C1')
-CH₃ (Methyl)~29Methyl carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below. Data from isomers like 1-(2-chlorophenyl)propan-2-one suggests where these peaks are likely to appear.[3]

Functional GroupWavenumber (cm⁻¹)Description
C=O Stretch (Ketone)~1715Strong, sharp absorption
C-H Stretch (Aromatic)~3050 - 3100Medium absorption
C-H Stretch (Aliphatic)~2850 - 3000Medium absorption
C=C Stretch (Aromatic)~1475, 1575, 1600Multiple medium to weak absorptions
C-Cl Stretch~700 - 800Strong absorption
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would be a common method.[4]

m/z ValueInterpretation
168/170Molecular ion [M]⁺ and [M+2]⁺ peaks (approx. 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)
125/127Loss of acetyl group (-COCH₃)
91Tropylium ion (rearrangement and loss of Cl)
43Acetyl cation [CH₃CO]⁺

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone

This method involves the hydrolysis of a brominated precursor to yield the target compound.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-3'-chloropropiophenone (1 equivalent), a base such as sodium hydroxide (NaOH) (1.1 equivalents), a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents), and water.

  • Reaction Conditions: Heat the biphasic mixture to a temperature between 80-100°C.

  • Monitoring: Monitor the reaction progress over 4-6 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Spectroscopic Analysis Protocol
  • NMR Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • IR Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • MS Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • MS Data Acquisition: Introduce the sample into the mass spectrometer, often via direct injection or through a GC inlet, and acquire the mass spectrum using electron ionization (EI) mode.

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 2-bromo-1-(3-chlorophenyl)propan-1-one Reaction Heat (80-100°C) 4-6 hours Precursor->Reaction Reagents NaOH, H₂O, Catalyst Reagents->Reaction Workup Extraction with Organic Solvent Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Structural_Elucidation_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Sample of This compound HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HNMR_Data Proton Environment Connectivity HNMR->HNMR_Data CNMR_Data Carbon Skeleton CNMR->CNMR_Data IR_Data Functional Groups (C=O, C-Cl) IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Confirmed Structure HNMR_Data->Structure CNMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for structural elucidation.

References

Unveiling the Molecular Weight of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, precise molecular data is paramount. This guide provides a focused examination of the molecular weight of the compound 1-(3-Chlorophenyl)propan-2-one.

The molecular weight of this compound has been determined to be 168.62 g/mol [1]. This value is a critical parameter for a multitude of applications within a laboratory setting, including stoichiometry calculations for chemical reactions, preparation of solutions with specific molar concentrations, and analytical characterizations.

Chemical and Physical Properties

A summary of key identifiers and the molecular weight for 1-(3--Chlorophenyl)propan-2-one is presented in the table below for ease of reference.

IdentifierValueSource
Molecular Formula C₉H₉ClOPubChem[1]
Molecular Weight 168.62 g/mol PubChem, Sigma-Aldrich[1]
IUPAC Name This compoundPubChem[1]
CAS Number 14123-60-5Sigma-Aldrich
Synonyms 3-ChlorophenylacetonePubChem[1]

This foundational data is essential for the accurate planning and execution of experiments involving this compound. The molecular formula, C₉H₉ClO, dictates the elemental composition, which in turn determines the precise molecular weight.

References

An In-depth Technical Guide to the Solubility of 1-(3-Chlorophenyl)propan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chlorophenyl)propan-2-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and the general principles of solubility for similar molecules. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound in various organic solvents, a critical step in preclinical and pharmaceutical development.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₉ClO.[1] It is a derivative of acetophenone, featuring a chlorine atom at the meta position of the phenyl ring. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes. The physical form of this compound is a clear, colorless to yellow liquid.

Predicted Solubility Profile

The solubility of a compound is largely dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The structure of this compound, with a polar carbonyl group and a largely nonpolar chlorophenyl group, suggests a degree of solubility in a range of organic solvents.

Based on the solubility of the related compound acetophenone, which is freely soluble in most organic solvents like ethanol, diethyl ether, and chloroform, a similar trend can be expected for this compound.[3] The presence of the chlorine atom is unlikely to drastically alter this general behavior.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolSolubleThe carbonyl group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of these solvents.[3]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)SolubleThe polar carbonyl group of the solute can interact with the polar functional groups of these solvents.
Nonpolar Hexane, Toluene, BenzeneModerately SolubleThe nonpolar aromatic ring and alkyl chain will have favorable interactions with nonpolar solvents.[3]
Chlorinated Chloroform, DichloromethaneSolubleThe presence of a chlorine atom in the solute molecule suggests good compatibility with chlorinated solvents. A related compound shows slight solubility in chloroform.[4][5]
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can interact with the solute, and the overall polarity is compatible. Acetophenone is soluble in diethyl ether.[3][6]
Aqueous WaterInsolubleThe hydrophobic chlorophenyl group is expected to dominate, leading to poor water solubility.[3] An isomer, 1-(3-Chlorophenyl)-1-propanone, is insoluble in water.[7]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a compound like this compound.

  • This compound (analytical standard)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

This initial screening provides a rapid assessment of solubility in various solvents.

  • Sample Preparation : In separate small test tubes, add approximately 25 mg of this compound.[8][9]

  • Solvent Addition : To each test tube, add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[8]

  • Observation : Visually inspect the mixture for the complete dissolution of the solid. If the compound dissolves, it is considered soluble. If it does not dissolve, it is deemed insoluble.[10]

This is a widely used method for determining equilibrium solubility.

  • Preparation of Supersaturated Solutions : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration : Place the vials in a thermostatically controlled shaker and agitate for a set period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.[2]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution : Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation : The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal vials A->B C Agitate in a thermostatically controlled shaker for 24-48 hours B->C D Allow excess solid to settle or centrifuge C->D E Withdraw supernatant D->E F Filter through a 0.45 µm syringe filter E->F G Accurately dilute the filtrate F->G H Quantify using HPLC or GC G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(3-Chlorophenyl)propan-2-one (CAS No. 14123-60-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from available data sources, including GHS classifications and safety information for structurally similar compounds. All procedures and precautions should be implemented with a conservative approach to safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

GHS Pictograms:

Signal Word: Warning[1]

Physical and Chemical Properties

The table below outlines the key physical and chemical properties of this compound and a structurally similar compound, 1-(3-Chlorophenyl)propan-1-one, for reference.

PropertyThis compound1-(3-Chlorophenyl)propan-1-one
Molecular Formula C9H9ClO[1]C9H9ClO[2]
Molecular Weight 168.62 g/mol [1]168.62 g/mol [2]
Appearance Not specifiedSlightly yellow solid[2]
Melting Point Not specified43-47 °C[2]
Boiling Point Not specified249 °C[2]
Flash Point Not specified> 110 °C / > 230 °F[3]
Solubility in water Not specifiedInsoluble[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Do not eat, drink, or smoke when using this product.[5]

  • Minimize dust generation and accumulation.[2]

  • Keep the container tightly closed when not in use.[2]

Storage:

  • Store in a tightly closed container.[2]

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible substances.[2]

  • Store locked up.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment ppe_node Handling this compound eye_protection Eye Protection ppe_node->eye_protection hand_protection Hand Protection ppe_node->hand_protection body_protection Body Protection ppe_node->body_protection respiratory_protection Respiratory Protection ppe_node->respiratory_protection eye_spec Chemical safety goggles or face shield eye_protection->eye_spec hand_spec Powder-free nitrile gloves hand_protection->hand_spec body_spec Laboratory coat or gown body_protection->body_spec respiratory_spec N95 or higher-rated respirator (if aerosols or dust are generated) respiratory_protection->respiratory_spec

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Contact Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Get medical attention.[2]
Ingestion Do NOT induce vomiting.[2] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Call a POISON CENTER or doctor/physician if you feel unwell.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_spill Accidental Release Workflow start Spill Occurs evacuate Evacuate personnel to a safe area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill (e.g., with absorbent material) ppe->contain cleanup Vacuum or sweep up material contain->cleanup collect Place into a suitable disposal container cleanup->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to an accidental release of this compound.

Protocol for Accidental Release:

  • Personal Precautions: Avoid dust formation and contact with the substance.[6] Use personal protective equipment and ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up:

    • For small spills, use a suitable absorbent material (e.g., sand, sawdust, general-purpose binder) to pick up the substance.[5]

    • For larger spills, dike the spillage.

    • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2]

    • Clean the contaminated area thoroughly with water and detergents, observing environmental regulations.[5]

Fire-Fighting Measures

In case of a fire involving this compound, the following measures should be taken.

Suitable Extinguishing Media:

  • Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2]

Fire-Fighting Instructions:

  • Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

  • During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

  • Runoff from fire control or dilution water may cause pollution.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The available information indicates the following potential health effects:

  • Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[1][2]

  • Inhalation: May cause respiratory tract irritation.[1][2]

  • Skin Contact: Causes skin irritation.[1][2]

  • Eye Contact: Causes serious eye irritation.[1][2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste materials should be collected in suitable, labeled containers for disposal by a licensed professional waste disposal service.[5]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult with a qualified safety professional before handling any hazardous chemical.

References

Stability and Storage of 3-Chlorophenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chlorophenylacetone. The information herein is compiled from publicly available safety data sheets and extrapolated from studies on structurally similar compounds, offering a framework for handling, long-term storage, and the development of stability-indicating analytical methods.

Overview of Chemical Stability

3-Chlorophenylacetone, with the molecular formula C₉H₉ClO, is generally considered stable under normal laboratory conditions. However, the presence of a carbonyl group and a halogenated aromatic ring suggests potential susceptibility to degradation under specific environmental stressors such as elevated temperature, exposure to light, and extreme pH conditions. Understanding these degradation pathways is critical for ensuring the integrity of the compound in research and pharmaceutical development.

Recommended Storage Conditions

To maintain the purity and stability of 3-Chlorophenylacetone, the following storage conditions are recommended based on information from safety data sheets and supplier guidelines.

ParameterRecommended ConditionSource(s)
Temperature Cool; Room Temperature or 4°C[1][2]
Atmosphere Dry, Well-ventilated[1][3]
Container Tightly closed container[1][3]
Light Exposure Store protected from lightGeneral Best Practice
Incompatibilities Strong oxidizing agents, Strong bases[3][4]

Potential Degradation Pathways

While specific degradation pathways for 3-Chlorophenylacetone are not extensively documented in public literature, potential degradation routes can be inferred from the chemical structure and data on similar compounds. The primary modes of degradation are likely to be hydrolysis, oxidation, photodecomposition, and thermal degradation.

Hydrolytic Degradation

Exposure to acidic or basic conditions, particularly at elevated temperatures, could potentially lead to the hydrolysis of the molecule, although the primary ketonic structure is generally stable to hydrolysis. Forced degradation studies using strong acids (e.g., HCl) and bases (e.g., NaOH) are necessary to confirm this.[3]

Oxidative Degradation

The presence of the phenyl ring and the ketone functionality suggests that 3-Chlorophenylacetone may be susceptible to oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of various oxidation products.[5]

Photodegradation

Aromatic ketones can be sensitive to UV light, which can induce photochemical reactions. It is plausible that exposure to light, particularly UV radiation, could lead to the formation of degradation products through various photochemical mechanisms.[6]

Thermal Degradation

Based on studies of structurally related compounds, thermal stress is a likely cause of degradation.[1] Potential thermal degradation products could include 3-chloro-alpha-methylstyrene, 3-chlorotoluene, and 3-chlorobenzaldehyde through mechanisms such as cleavage of the propanone side chain.[1]

A logical workflow for investigating these potential degradation pathways is illustrated below.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome 3CPA_Sample 3-Chlorophenylacetone Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) 3CPA_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) 3CPA_Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) 3CPA_Sample->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) 3CPA_Sample->Thermal Photo Photolytic Stress (ICH Q1B conditions) 3CPA_Sample->Photo Analytical_Method Stability-Indicating Method (e.g., HPLC-UV/MS, GC-MS) Acid->Analytical_Method Base->Analytical_Method Oxidation->Analytical_Method Thermal->Analytical_Method Photo->Analytical_Method Characterization Characterization of Degradants (e.g., MS, NMR) Analytical_Method->Characterization Method_Validation Validation of Analytical Method Analytical_Method->Method_Validation Pathway_Elucidation Elucidation of Degradation Pathways Characterization->Pathway_Elucidation

Caption: Workflow for Forced Degradation Studies. (Within 100 characters)

Experimental Protocols for Stability Assessment

The following are example protocols for conducting forced degradation studies and for the analysis of 3-Chlorophenylacetone and its potential degradation products. These protocols are based on general industry practices and methodologies applied to similar molecules.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of 3-Chlorophenylacetone under various stress conditions.

Stress ConditionProtocol
Acid Hydrolysis Dissolve 10 mg of 3-Chlorophenylacetone in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve 10 mg of 3-Chlorophenylacetone in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
Oxidative Degradation Dissolve 10 mg of 3-Chlorophenylacetone in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Place 10 mg of solid 3-Chlorophenylacetone in a vial and heat in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent before analysis.
Photostability Expose a solution of 3-Chlorophenylacetone (1 mg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Stability-Indicating HPLC Method

Objective: To separate and quantify 3-Chlorophenylacetone from its degradation products.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 0-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm (UV/VIS or PDA Detector)
Injection Volume 10 µL
GC-MS Method for Thermal Degradation Product Analysis

Objective: To identify volatile degradation products resulting from thermal stress. This protocol is adapted from a study on a structurally similar compound.[1]

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Inlet Temperature 250°C (Split/splitless)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu
Source Temperature 230°C
Quadrupole Temperature 150°C

A general experimental workflow for GC-MS analysis of thermal degradation products is depicted below.

G Sample_Prep Sample Preparation (Weighing and sealing in pyrolysis tube) Pyrolysis Pyrolysis (Heating at defined temperature) Sample_Prep->Pyrolysis GC_Separation GC Separation (Separation of volatile compounds) Pyrolysis->GC_Separation MS_Detection MS Detection (Ionization and mass analysis) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak identification and library search) MS_Detection->Data_Analysis

Caption: GC-MS Workflow for Thermal Degradation Analysis. (Within 100 characters)

Summary of Potential Degradation Products

The following table summarizes hypothetical and potential degradation products of 3-Chlorophenylacetone based on its structure and data from related compounds.

Degradation PathwayPotential Degradation Product(s)Analytical Technique
Thermal 3-Chloro-alpha-methylstyrene, 3-Chlorotoluene, 3-ChlorobenzaldehydeGC-MS[1]
Hydrolysis (Acid/Base) Potentially ring-hydroxylated or side-chain cleaved productsHPLC-MS
Oxidative Phenolic derivatives, benzoic acid derivativesHPLC-MS
Photolytic Dimerization products, radical-induced degradation productsHPLC-MS, LC-NMR

Conclusion

While specific stability data for 3-Chlorophenylacetone is limited in the public domain, this guide provides a robust framework for its storage and stability assessment based on its chemical properties and information from analogous compounds. For critical applications, it is imperative to conduct thorough forced degradation studies to elucidate the specific degradation pathways and to develop and validate a stability-indicating analytical method. Adherence to the recommended storage conditions will help ensure the long-term integrity of 3-Chlorophenylacetone.

References

The Synthesis of Bupropion: A Technical Guide to the 1-(3-Chlorophenyl)propan-2-one Intermediate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores a synthetic route to the antidepressant bupropion, focusing on the use of 1-(3-chlorophenyl)propan-2-one as a key intermediate. While traditional syntheses of bupropion often commence with the α-bromination of 3'-chloropropiophenone, this alternative pathway, utilizing a reductive amination strategy, offers a distinct approach to this widely prescribed pharmaceutical. This document provides a comprehensive overview of the chemical transformations, detailed experimental protocols, and quantitative data to support process development and optimization.

Overview of the Synthetic Pathway

The synthesis of bupropion from this compound is centered around a reductive amination reaction. This method involves the reaction of the ketone (this compound) with tert-butylamine to form an imine intermediate, which is then reduced in situ to yield the secondary amine, bupropion. This approach circumvents the use of α-halo ketones, which are characteristic of the more conventional synthetic routes.

A critical precursor for this pathway is this compound. Its synthesis can be achieved through various established organic chemistry methodologies, such as the Friedel-Crafts acylation or from 3-chlorobenzyl chloride. The overall synthetic strategy is depicted below.

Synthesis_Pathway cluster_0 Synthesis of this compound cluster_1 Bupropion Synthesis Start Starting Materials (e.g., 3-chlorobenzyl chloride) Intermediate1 This compound Start->Intermediate1 Synthesis Intermediate1_ref This compound Bupropion Bupropion Intermediate1_ref->Bupropion Reductive Amination tBuNH2 tert-Butylamine tBuNH2->Bupropion Reductive Amination

Figure 1: Overall synthetic pathway to bupropion via the this compound intermediate.

Experimental Protocols

Synthesis of this compound

Note: The following is a generalized protocol and requires optimization for specific laboratory conditions.

Materials:

  • 3-Chlorobenzyl cyanide

  • Methylmagnesium bromide (in a suitable solvent like diethyl ether or THF)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of 3-chlorobenzyl cyanide in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then acidified with dilute hydrochloric acid and stirred vigorously for 1-2 hours to effect hydrolysis of the intermediate imine.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound, which can be purified by vacuum distillation or column chromatography.

Synthesis of Bupropion via Reductive Amination

The core of this synthetic pathway is the reductive amination of this compound with tert-butylamine. A procedure for a similar transformation has been reported for deconstructed analogues of bupropion and can be adapted for the synthesis of bupropion itself.[1]

Materials:

  • This compound

  • tert-Butylamine

  • Titanium(IV) chloride (TiCl₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (anhydrous)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of this compound in anhydrous dichloromethane under an inert atmosphere, add tert-butylamine.

  • Cool the mixture to 0 °C and add titanium(IV) chloride dropwise. The formation of a precipitate may be observed.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Add a solution of sodium cyanoborohydride in methanol dropwise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude bupropion can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Reductive_Amination_Workflow Start Mix this compound and tert-butylamine in CH₂Cl₂ Step1 Cool to 0°C and add TiCl₄ Start->Step1 Step2 Stir at room temperature Step1->Step2 Step3 Add NaBH₃CN in Methanol Step2->Step3 Step4 Stir at room temperature (Monitor reaction progress) Step3->Step4 Step5 Quench with NaHCO₃ solution Step4->Step5 Step6 Workup (Filtration, Extraction, Drying) Step5->Step6 End Purification (Chromatography/Crystallization) to yield Bupropion Step6->End

Figure 2: Experimental workflow for the reductive amination step.

Quantitative Data

Quantitative data for the synthesis of bupropion specifically from this compound is not extensively reported in the available literature. However, typical yields for reductive amination reactions of this nature can range from moderate to good, depending on the specific conditions and the purity of the starting materials. For comparison, the traditional synthesis of bupropion via α-bromination of 3'-chloropropiophenone followed by amination reports overall yields in the range of 70-80%.

Table 1: Comparison of Synthetic Routes to Bupropion

ParameterReductive Amination RouteTraditional Bromination Route
Starting Material This compound3'-Chloropropiophenone
Key Reagents TiCl₄, NaBH₃CN, tert-ButylamineBromine or NBS, tert-Butylamine
Reported Yield Data not widely available70-80% (overall)
Key Intermediates Imineα-Bromo ketone
Potential Advantages Avoids handling of lachrymatory α-bromo ketonesWell-established and optimized

Spectroscopic data for bupropion is well-documented. The successful synthesis via the reductive amination pathway should yield a product with identical spectroscopic characteristics to bupropion obtained from other routes.

Table 2: Spectroscopic Data for Bupropion Hydrochloride

TechniqueExpected Data
¹H NMR (CDCl₃, δ) Signals corresponding to the tert-butyl group, the methine proton, the methyl group, and the aromatic protons.
¹³C NMR (CDCl₃, δ) Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the bupropion structure.
IR (KBr, cm⁻¹) Characteristic absorptions for the carbonyl group (C=O) and the N-H bond of the secondary amine salt.
Mass Spec (m/z) Molecular ion peak corresponding to the bupropion free base.

Logical Relationships and Mechanistic Considerations

The reductive amination proceeds through a well-established mechanism. The ketone, this compound, reacts with tert-butylamine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The role of the Lewis acid, TiCl₄, is to activate the carbonyl group towards nucleophilic attack by the amine and to facilitate the dehydration step. The reducing agent, sodium cyanoborohydride, then selectively reduces the iminium ion to the final secondary amine product, bupropion. The selectivity of NaBH₃CN is crucial as it does not readily reduce the starting ketone under the reaction conditions.

Reductive_Amination_Mechanism Ketone This compound Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine tert-Butylamine Amine->Hemiaminal + Iminium Iminium Ion Hemiaminal->Iminium - H₂O (facilitated by TiCl₄) Bupropion Bupropion Iminium->Bupropion Reduction TiCl4 TiCl₄ (Lewis Acid) TiCl4->Ketone activates NaBH3CN NaBH₃CN (Reducing Agent) NaBH3CN->Iminium reduces

Figure 3: Simplified mechanism of reductive amination.

Conclusion

The synthesis of bupropion via the reductive amination of this compound presents a viable alternative to the more traditional synthetic routes. This pathway offers the advantage of avoiding the use of α-halo ketone intermediates. While detailed quantitative data for this specific route is not as prevalent in the literature, the underlying chemical principles are well-understood, allowing for a rational approach to process development and optimization. Further research into the synthesis of the this compound starting material and the optimization of the reductive amination step could establish this pathway as a competitive and efficient method for the production of bupropion. This guide provides a foundational framework for researchers and drug development professionals to explore and refine this promising synthetic strategy.

References

Spectroscopic and Synthetic Profile of 1-(3-Chlorophenyl)propan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 1-(3-Chlorophenyl)propan-2-one. Due to the limited availability of direct experimental spectra in public databases, this guide combines theoretical predictions, data from closely related analogs, and established chemical principles to offer a robust profile of the target compound. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (H2, H4, H5, H6)7.1 - 7.4Multiplet-
Methylene (-CH₂-)3.8Singlet-
Methyl (-CH₃)2.2Singlet-
¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)205 - 215
Aromatic (C-Cl)134 - 136
Aromatic (C-H)126 - 132
Aromatic (C-CH₂)138 - 140
Methylene (-CH₂-)50 - 55
Methyl (-CH₃)28 - 32
Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (Ketone)1710 - 1730Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-Cl Stretch700 - 800Strong
Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

FragmentPredicted m/zInterpretation
[C₉H₉ClO]⁺168/170Molecular Ion (M⁺)
[C₈H₆Cl]⁺125/127Loss of acetyl radical (•COCH₃)
[C₇H₄Cl]⁺111/113Loss of ethenone (CH₂=C=O) from M⁺
[C₆H₄Cl]⁺111/113Loss of propyne from benzyl cation
[CH₃CO]⁺43Acetyl cation

Experimental Protocols

The following section outlines a plausible two-step synthesis for this compound, proceeding through a secondary alcohol intermediate.

Synthesis of 1-(3-Chlorophenyl)propan-2-ol

This procedure describes the synthesis of the precursor alcohol via a Grignard reaction.

Materials:

  • 3-Chlorobenzaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • A solution of 3-chlorobenzaldehyde in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath.

  • Methylmagnesium bromide solution is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 1-(3-chlorophenyl)propan-2-ol, which can be purified by column chromatography.

Oxidation of 1-(3-Chlorophenyl)propan-2-ol to this compound

This protocol describes the oxidation of the secondary alcohol to the target ketone using pyridinium chlorochromate (PCC).

Materials:

  • 1-(3-Chlorophenyl)propan-2-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • A suspension of PCC in anhydrous dichloromethane is prepared in a round-bottom flask with a magnetic stirrer.

  • A solution of 1-(3-chlorophenyl)propan-2-ol in anhydrous dichloromethane is added to the PCC suspension in one portion.

  • The reaction mixture is stirred at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample Purified Sample purification->sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data NMR Data: Chemical Shifts, Coupling Constants nmr->nmr_data ir_data IR Data: Functional Group Identification ir->ir_data ms_data MS Data: Molecular Weight, Fragmentation Pattern ms->ms_data structure Structure Confirmation of This compound nmr_data->structure ir_data->structure ms_data->structure

An In-depth Technical Guide to 1-(3-Chlorophenyl)propan-2-one: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)propan-2-one, a substituted aromatic ketone of significant interest in contemporary pharmaceutical synthesis. While the specific historical discovery of this compound is not prominently documented in scientific literature, its structural relationship to phenylacetone suggests its synthesis was achievable through established early 20th-century organic reactions. This document details its physicochemical properties, outlines modern and plausible historical synthetic routes with detailed experimental protocols, and discusses its primary role as a key intermediate and monitored impurity in the manufacturing of the antidepressant bupropion. All quantitative data are presented in structured tables, and key synthetic pathways are visualized using logical diagrams.

Introduction and Historical Context

The parent compound, phenylacetone, is a well-known intermediate in the synthesis of various organic molecules.[1] Its synthesis was achievable through methods developed in the late 19th and early 20th centuries, such as the Friedel-Crafts reaction, first discovered in 1877. Given the availability of chlorobenzene and the understanding of such aromatic substitution reactions, it is highly probable that this compound was first synthesized as part of broader investigations into the properties and reactions of substituted aromatic ketones.

Historically, two primary routes would have been logical for its initial preparation:

  • Friedel-Crafts Acylation: The reaction of chlorobenzene with chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride. This method, while straightforward, can be complicated by the reactivity of chloroacetone.

  • Darzens Condensation: A reaction discovered by Auguste Georges Darzens in 1904, which could be adapted to produce the target molecule.[2][3] This would involve the reaction of 3-chlorobenzaldehyde with an α-haloester, followed by hydrolysis and decarboxylation.

In modern organic chemistry, the significance of this compound is almost exclusively tied to its role in the pharmaceutical industry. It is a critical precursor and a known impurity in the synthesis of bupropion, an aminoketone antidepressant.[4] Its presence and purity are carefully monitored during the manufacturing process to ensure the safety and efficacy of the final drug product.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[5] Its key identifying and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[6]
Synonyms 3-Chlorophenylacetone[6]
CAS Number 14123-60-5[6]
Molecular Formula C₉H₉ClO[6]
Molecular Weight 168.62 g/mol [6]
Appearance Clear liquid / Colorless - Yellow[5]
Storage Temperature Room Temperature[5]

Synthesis of this compound and Related Intermediates

The synthesis of this compound is often interconnected with the synthesis of its hydroxylated analog, 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the production of bupropion. Below are detailed protocols for relevant synthetic transformations.

Plausible Historical Synthesis: Friedel-Crafts Acylation

This method represents a likely historical route to this compound.

Reaction:

G chlorobenzene Chlorobenzene reaction_node + chlorobenzene->reaction_node chloroacetone Chloroacetone chloroacetone->reaction_node catalyst AlCl₃ catalyst->reaction_node Catalyst product This compound byproduct HCl reaction_node->product Acylation reaction_node->byproduct

Plausible historical synthesis via Friedel-Crafts acylation.

Experimental Protocol:

  • Reaction Setup: To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride in an excess of chlorobenzene, slowly add chloroacetone.

  • Reaction Conditions: Allow the mixture to slowly warm to room temperature and stir for several hours until the evolution of HCl gas ceases.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess chlorobenzene by distillation. The resulting crude product can be purified by vacuum distillation.

Modern Synthesis via Hydrolysis of a Brominated Precursor

A common modern laboratory-scale synthesis involves the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone to yield 1-(3-chlorophenyl)-1-hydroxypropan-2-one, which can then be further processed.

Reaction Workflow:

G start 2-Bromo-3'-chloropropiophenone reaction Hydrolysis 20-100°C, 4-6 hours start->reaction reagents Acid or Base (e.g., NaOH) Phase Transfer Catalyst Water reagents->reaction product 1-(3-Chlorophenyl)-1-hydroxypropan-2-one reaction->product purification Crystallization from n-heptane product->purification

Synthesis of a key intermediate via hydrolysis.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, mix 2-bromo-3'-chloropropiophenone, an acid or base (e.g., sodium hydroxide), a phase transfer catalyst, and water.[2]

  • Reaction Conditions: Heat the mixture to a temperature between 20-100°C and stir for 4-6 hours.[2]

  • Work-up and Purification: After the reaction is complete, separate the product. The crude product can be purified by crystallization from a solvent such as n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[2]

Quantitative Data for Hydrolysis Route:

ParameterValueReference
Yield 65-74%
Purity 96-98.3%[2]
Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

For stereospecific applications, an asymmetric synthesis can be employed.

Experimental Protocol:

  • Reaction Setup: Prepare a mixture of AD-mix-β and methanesulfonamide (CH₃SO₂NH₂) in a tert-butyl alcohol-water solvent system. Cool the mixture to 0 °C.[3]

  • Reaction Conditions: Add the starting material, an enol ether or similar precursor, to the reaction mixture. Stir the reaction at 0 °C for 16 hours.[3]

  • Quenching: Quench the reaction by adding sodium sulfite and stir for another hour.[3]

  • Work-up and Purification: Filter the mixture through a Celite pad and wash with ether. Separate the aqueous and organic layers. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.[3]

Quantitative Data for Asymmetric Synthesis:

ParameterValueReference
Yield 87%[3]

Role in Bupropion Synthesis

This compound and its derivatives are integral to the synthesis of bupropion. The general synthetic pathway involves the transformation of these precursors into the final active pharmaceutical ingredient.

Logical Relationship Diagram:

G cluster_precursors Key Precursors cluster_intermediates Intermediate Stages cluster_final_product Final Product 1_3_chlorophenyl_propan_2_one This compound halogenated_intermediate Halogenated Intermediate (e.g., α-bromoketone) 1_3_chlorophenyl_propan_2_one->halogenated_intermediate Halogenation 1_3_chlorophenyl_1_hydroxypropan_2_one 1-(3-Chlorophenyl)-1-hydroxypropan-2-one 1_3_chlorophenyl_1_hydroxypropan_2_one->halogenated_intermediate Conversion bupropion Bupropion halogenated_intermediate->bupropion Amination with tert-butylamine

Role as a precursor in Bupropion synthesis.

Conclusion

This compound is a chemical compound whose modern significance is firmly established in the field of pharmaceutical manufacturing. While its specific origins in the history of organic chemistry are not clearly documented, its synthesis was well within the capabilities of early 20th-century chemists through established reactions such as the Friedel-Crafts acylation. Today, it serves as a crucial building block and a monitored substance in the production of bupropion. The detailed synthetic protocols and physicochemical data provided in this guide offer a valuable resource for researchers and professionals in drug development and organic synthesis.

References

Potential Biological Activity of 1-(3-Chlorophenyl)propan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential biological activity of 1-(3-Chlorophenyl)propan-2-one based on its structural similarity to known psychoactive compounds. As of the date of this publication, there is a notable scarcity of direct experimental data on the biological effects of this specific molecule in publicly accessible scientific literature. The information presented herein is intended for research and drug development professionals and is based on extrapolation from structurally related compounds.

Introduction

This compound, also known as 3-chlorophenylacetone, is a chemical compound with the molecular formula C₉H₉ClO.[1] Its core structure, a phenylpropanone skeleton, is a common feature in a variety of biologically active molecules. The presence of a chlorine atom at the meta-position of the phenyl ring and the ketone group at the second position of the propane chain are key determinants of its potential pharmacological profile. While direct studies are lacking, the structure of this compound suggests a potential for interaction with biological systems, particularly the central nervous system. This guide will explore its potential biological activities by examining data from structurally analogous compounds, including chlorinated cathinone derivatives and metabolites of the antidepressant bupropion.

Physicochemical Properties

PropertyValueSource
IUPAC NameThis compound[1]
Synonyms3-Chlorophenylacetone[1]
CAS Number14123-60-5[1]
Molecular FormulaC₉H₉ClO[1]
Molecular Weight168.62 g/mol [1]

Potential Biological Activities and Mechanisms of Action

Based on structure-activity relationships with analogous compounds, this compound is hypothesized to primarily interact with the monoaminergic system. Its structural similarity to cathinones and other phenethylamines suggests potential activity as a monoamine transporter inhibitor or releasing agent.[2]

Monoamine Transporter Inhibition

The primary molecular targets for many psychoactive phenethylamines are the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in various physiological and psychological effects.

While no direct binding or uptake inhibition data exists for this compound, studies on closely related chlorinated cathinones provide valuable insights. For instance, 3-chloromethcathinone (3-CMC), which shares the 3-chlorophenyl group but has an additional methylamino group, is a known synthetic cathinone stimulant.[2] The general class of synthetic cathinones is known to interfere with monoamine neurotransmitter release, receptor binding, and elimination.[2]

Quantitative Data for Structurally Related Compounds:

The following table summarizes the monoamine transporter inhibition data for various cathinone derivatives. It is important to note that the N-alkylation and the position of the chloro-substituent significantly impact potency and selectivity.

CompoundTargetIC₅₀ (nM)Reference
3-Fluoromethcathinone (3-FMC)hDAT688 ± 111[4]
hSERT>10,000[4]
hNET60 ± 10[4]
4-Methylethcathinone (4-MEC)hDAT440 ± 80[4]
hSERT148 ± 33[4]
hNET99 ± 12[4]
MethedronehDAT1340 ± 160[4]
hSERT53 ± 10[4]
hNET45 ± 8[4]
Neurotoxicity

Substituted cathinones have been shown to exhibit neurotoxic effects. In vitro studies using the SH-SY5Y human neuroblastoma cell line are a common model to assess the potential neurotoxicity of new psychoactive substances.[2] The toxicity of various chloro-cathinones has been evaluated, demonstrating dose-dependent effects.[2]

Quantitative Data for Neurotoxicity of a Related Compound:

CompoundCell LineAssayEC₅₀ (µM)Reference
3-Chloromethcathinone (3-CMC)Differentiated SH-SY5YCell Viability~500[2]
Acetylcholinesterase Inhibition

Some synthetic cathinones have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which can have various effects on the nervous system. A study on chloro-cathinones demonstrated that they can inhibit AChE activity in a dose-dependent manner.[2]

Quantitative Data for Acetylcholinesterase Inhibition by a Related Compound:

CompoundEnzymeIC₅₀ (mM)Reference
3-Chloromethcathinone (3-CMC)Acetylcholinesterase~1.5[2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the biological activity of this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Objective: To determine the IC₅₀ values of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake via hDAT, hSERT, and hNET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitors (e.g., GBR-12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the concentration-response curves.

In Vitro Neurotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of the cells.

Objective: To determine the cytotoxic potential of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Test compound (this compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration that reduces cell viability by 50%).

Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial biological characterization of this compound.

G cluster_0 In Vitro Characterization A Compound Synthesis & Characterization B Primary Screening: Monoamine Transporter Binding/Uptake Assays (DAT, SERT, NET) A->B C Cytotoxicity Assessment (e.g., MTT Assay in SH-SY5Y cells) A->C E Mechanism of Action Studies: Neurotransmitter Release Assays B->E F Data Analysis & SAR Elucidation C->F D Secondary Screening: Acetylcholinesterase Inhibition Assay D->F E->F

Caption: A proposed workflow for the in vitro biological evaluation of this compound.

Hypothesized Signaling Pathway Modulation

This diagram illustrates the potential impact of this compound on a dopaminergic synapse, assuming it acts as a dopamine transporter (DAT) inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA DA_vesicle Dopamine (in vesicle) L_DOPA->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binding Signaling Downstream Signaling DA_receptor->Signaling

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Conclusion

While there is a significant gap in the scientific literature regarding the biological activity of this compound, its chemical structure provides a strong basis for postulating its potential interaction with the monoaminergic system. Drawing parallels with structurally similar chlorinated cathinones, it is reasonable to hypothesize that this compound may act as a monoamine transporter inhibitor, potentially with associated neurotoxic effects. The experimental protocols and workflows detailed in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Further research is imperative to elucidate the precise pharmacological and toxicological profile of this compound and to determine its potential as a research tool or a lead compound for drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bupropion Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of Bupropion Hydrochloride, a widely used antidepressant and smoking cessation aid. The synthesis commences from 3'-chloropropiophenone, which undergoes a two-step reaction sequence involving bromination and subsequent amination. This document is intended for researchers, scientists, and drug development professionals.

Overview of Synthesis

The synthesis of bupropion hydrochloride from 3'-chloropropiophenone is a well-established process. The general synthetic route involves two primary steps:

  • α-Bromination: 3'-chloropropiophenone is brominated at the alpha position to yield 2-bromo-1-(3-chlorophenyl)propan-1-one. This reaction typically utilizes elemental bromine or a safer alternative like N-bromosuccinimide (NBS).

  • Amination: The resulting α-bromoketone is then reacted with tert-butylamine in a nucleophilic substitution reaction to form the bupropion free base.

  • Salt Formation: Finally, the bupropion free base is treated with hydrochloric acid to produce the stable hydrochloride salt.

Recent advancements have focused on developing "greener" synthesis protocols that substitute hazardous reagents and solvents with more environmentally friendly alternatives.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported protocols for the synthesis of bupropion hydrochloride.

Table 1: Reaction Conditions and Yields for Bupropion Synthesis

StepReagents and SolventsTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Bromination Bromine, Dichloromethane60 ± 55.5 hours--[5]
N-Bromosuccinimide, Ethyl Acetate, 10 mol% NH4OAcReflux70 minutes>97% conversion-[1]
Bromine, Water20 - 351 - 3 hours--[6]
N-Bromosuccinimide, p-TSA, Acetonitrile (low volume)60 - 652 hours99.95%-[7]
Amination tert-Butylamine, Acetonitrile954 hours--[8]
tert-ButylamineReflux2.5 hours--[5]
tert-Butylamine, N-Methyl-2-pyrrolidinone (NMP), Toluene55 - 60---[7]
Overall Yield ---70 - 80>99.9[5]
---69-[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of bupropion hydrochloride.

Protocol 1: Traditional Synthesis via Bromination with Elemental Bromine

This protocol is adapted from established industrial processes.[5]

Step 1: α-Bromination of 3'-Chloropropiophenone

  • To one mole of 3'-chloropropiophenone, heat the reaction mixture to 60 ± 5 °C.

  • Slowly add 0.9 to 1.1 molar equivalents of bromine dropwise while maintaining the temperature.

  • After the addition is complete, continue stirring the mixture at 60 ± 5 °C for 5.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the resulting 2-bromo-1-(3-chlorophenyl)propan-1-one can be used directly in the next step or purified.

Step 2: Amination with tert-Butylamine

  • To the crude 2-bromo-1-(3-chlorophenyl)propan-1-one, add 4 to 10 molar equivalents of tert-butylamine.

  • The reaction can be carried out in a suitable solvent such as dichloroethane and refluxed for 2.5 hours.[5]

  • After the reaction is complete, the mixture is worked up by extraction. An organic solvent (e.g., toluene, ethyl acetate) and water are used to separate the bupropion free base from byproducts like tert-butylamine hydrobromide.[5]

Step 3: Formation of Bupropion Hydrochloride

  • The organic layer containing the bupropion free base is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[5]

  • The solvent is evaporated to yield the bupropion free base.

  • The free base is then dissolved in an appropriate organic solvent (e.g., isopropanol, ethyl acetate), and a solution of hydrogen chloride gas in an organic solvent is added.[5]

  • The precipitated bupropion hydrochloride is collected by filtration, washed, and dried under vacuum to yield the final product.

Protocol 2: Greener Synthesis using N-Bromosuccinimide

This protocol is based on efforts to create a more environmentally friendly synthesis process.[1][2][3][4]

Step 1: α-Bromination with N-Bromosuccinimide (NBS)

  • In a reaction vessel, combine 3'-chloropropiophenone, N-bromosuccinimide (NBS), and a catalytic amount of ammonium acetate (10 mol%).

  • Add ethyl acetate as the solvent.

  • Reflux the mixture for approximately 70 minutes. Conversion rates of over 97% can be achieved.[1]

Step 2: Amination and Extraction

  • Following the bromination, the reaction mixture is cooled.

  • tert-Butylamine and a green bio-based solvent like Cyrene are added.[3] The mixture is heated to 55-60 °C for about 20 minutes.

  • The workup procedure is modified to use 1 M hydrochloric acid and ethyl acetate for extraction, which is a safer alternative to concentrated HCl and diethyl ether.[1][2]

Step 3: Salt Formation

  • The bupropion free base in the ethyl acetate layer is treated with 1 M HCl to precipitate bupropion hydrochloride.

  • The solid product is collected by filtration, washed, and dried.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship between the different stages of the process.

Synthesis_Workflow cluster_bromination Step 1: α-Bromination cluster_amination Step 2: Amination cluster_salt_formation Step 3: Salt Formation start 3'-Chloropropiophenone bromination Bromination (Br2 or NBS) start->bromination intermediate 2-Bromo-1-(3-chlorophenyl) propan-1-one bromination->intermediate amination Amination (tert-Butylamine) intermediate->amination free_base Bupropion Free Base amination->free_base salt_formation Acidification (HCl) free_base->salt_formation final_product Bupropion Hydrochloride salt_formation->final_product

Caption: Synthetic workflow for Bupropion Hydrochloride.

Greener_Synthesis_Logic cluster_reagents Reagent Substitution cluster_solvents Solvent Substitution cluster_workup Workup Modification Traditional Traditional Synthesis Br2 Bromine Traditional->Br2 DCM Dichloromethane (DCM) N-Methylpyrrolidinone (NMP) Traditional->DCM Conc_HCl Conc. HCl / Diethyl Ether Traditional->Conc_HCl Greener Greener Synthesis NBS N-Bromosuccinimide Greener->NBS Green_Solvents Ethyl Acetate Cyrene Greener->Green_Solvents Dilute_HCl 1M HCl / Ethyl Acetate Greener->Dilute_HCl Br2->NBS safer alternative DCM->Green_Solvents less toxic Conc_HCl->Dilute_HCl safer & reduced waste

Caption: Logic of greener synthesis substitutions.

References

Application Note: Mass Spectrometric Analysis of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometric fragmentation of 1-(3-Chlorophenyl)propan-2-one, a compound of interest in synthetic chemistry and drug development. The characteristic fragmentation patterns under electron ionization (EI) are elucidated, and a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. This information is critical for the identification, quantification, and quality control of this compound in various matrices.

Introduction

This compound, also known as m-chlorophenylacetone, is a ketone derivative with potential applications as an intermediate in the synthesis of various organic molecules. Its chemical structure consists of a propan-2-one moiety attached to a 3-chlorinated phenyl ring. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation behavior of this compound under electron ionization is essential for its unambiguous identification. This application note details the expected fragmentation pathway and provides a robust GC-MS method for its analysis.

Mass Spectrometry Fragmentation of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the presence of the carbonyl group and the chloro-substituted benzene ring. The molecular ion ([M]⁺˙) is expected to be observed at a mass-to-charge ratio (m/z) of 168, corresponding to its molecular weight, with an isotopic peak at m/z 170 due to the presence of the ³⁷Cl isotope.

The primary fragmentation mechanism is the cleavage of the C-C bond between the carbonyl carbon and the methylene bridge (α-cleavage), which is a characteristic fragmentation for ketones.[1] This leads to the formation of two key fragment ions:

  • Formation of the Acetyl Cation: Cleavage can result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43 . This is often a prominent peak in the mass spectra of methyl ketones.

  • Formation of the 3-Chlorobenzyl Cation: The alternative α-cleavage results in the formation of the 3-chlorobenzyl cation (C₇H₆Cl⁺) at m/z 125 . This fragment is particularly stable due to the resonance delocalization of the positive charge over the benzene ring. An isotopic peak for this fragment is also expected at m/z 127.

Further fragmentation of the 3-chlorobenzyl cation can occur through the loss of a chlorine radical to form a phenyl cation at m/z 90, or through the loss of acetylene (C₂H₂) to yield a fragment at m/z 99.

Predicted Fragmentation Pathway

Fragmentation_Pathway M This compound [M]⁺˙ m/z 168/170 F1 3-Chlorobenzyl Cation [C₇H₆Cl]⁺ m/z 125/127 M->F1 - •CH₂COCH₃ F2 Acetyl Cation [CH₃CO]⁺ m/z 43 M->F2 - •CH₂C₆H₄Cl F3 [C₇H₆]⁺ m/z 90 F1->F3 - •Cl F4 [C₅H₄Cl]⁺ m/z 99/101 F1->F4 - C₂H₂ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standard Solutions P2 Sample Extraction (if needed) P1->P2 A1 Inject Sample into GC-MS P2->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization & Fragmentation A2->A3 A4 Mass Analysis A3->A4 D1 Identify Compound (Retention Time & Mass Spectrum) A4->D1 D2 Quantify Compound (Calibration Curve) D1->D2

References

Application Notes and Protocols: Reaction Mechanisms of 1-(3-Chlorophenyl)propan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving 1-(3-chlorophenyl)propan-2-one, a versatile ketone intermediate in organic synthesis. The protocols and data presented are intended to guide researchers in the strategic application of this compound for the synthesis of diverse molecular architectures, including active pharmaceutical ingredients.

Reactions at the α-Position: Enolate Chemistry

The presence of α-hydrogens acidicified by the adjacent carbonyl group makes this compound amenable to a variety of reactions via enolate formation.

Aldol Condensation

The Aldol condensation of this compound with aromatic aldehydes provides a direct route to α,β-unsaturated ketones, which are valuable precursors for various heterocyclic compounds and pharmaceutical agents. The reaction proceeds via the formation of an enolate intermediate which acts as a nucleophile.

Reaction Mechanism:

Aldol_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aromatic Aldehyde (Ar-CHO) Aldol_Adduct Aldol Adduct Alkoxide->Aldol_Adduct Protonation Final_Product α,β-Unsaturated Ketone(Chalcone derivative) Aldol_Adduct->Final_Product Dehydration (E1cB)

Caption: Base-catalyzed Aldol condensation mechanism.

Experimental Protocol: Synthesis of (E)-1-(3-chlorophenyl)-4-phenylbut-3-en-2-one

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (5 mL per mmol of ketone).

  • Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure α,β-unsaturated ketone.

ReactantAldehydeBaseSolventTime (h)Yield (%)Reference
This compoundBenzaldehydeNaOHEthanol3~85-95General Protocol
This compound4-MethoxybenzaldehydeKOHMethanol2.5~90General Protocol
α-Halogenation

The α-position of this compound can be halogenated under acidic or basic conditions to yield α-haloketones, which are versatile intermediates for nucleophilic substitution and elimination reactions.

Reaction Mechanism (Acid-Catalyzed):

Alpha_Halogenation cluster_0 Enol Formation cluster_1 Halogenation Ketone This compound Enol Enol Intermediate Ketone->Enol Tautomerization H+ H+ Haloketone α-Haloketone Enol->Haloketone Nucleophilic Attack Halogen X₂ (e.g., Br₂)

Caption: Acid-catalyzed α-halogenation mechanism.

Experimental Protocol: α-Bromination of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Wash the organic layer with sodium thiosulfate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be further purified by column chromatography.

Halogenating AgentCatalystSolventTime (h)Yield (%)Reference
Br₂Acetic AcidAcetic Acid1-2>90General Protocol
SO₂Cl₂-CH₂Cl₂1HighGeneral Protocol

Reactions at the Carbonyl Group

The electrophilic carbonyl carbon is a key site for various nucleophilic addition and reduction reactions.

Reductive Amination

Reductive amination of this compound provides a facile route to primary, secondary, and tertiary amines. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced.

Reaction Mechanism:

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Ketone This compound Imine Imine Intermediate Ketone->Imine Condensation Amine Amine (R-NH₂) Final_Amine Substituted Amine Imine->Final_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination mechanism.

Experimental Protocol: Synthesis of N-benzyl-1-(3-chlorophenyl)propan-2-amine

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in methanol, add 3Å molecular sieves.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

AmineReducing AgentSolventTime (h)Yield (%)Reference
Ammonium AcetateNaBH₃CNMethanol24HighGeneral Protocol
BenzylamineNaBH(OAc)₃Dichloromethane12~80-90General Protocol
Reduction to Alcohols and Alkanes

The carbonyl group can be reduced to a secondary alcohol or completely deoxygenated to a methylene group.

  • Reduction to Alcohol: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the ketone to 1-(3-chlorophenyl)propan-2-ol.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to 1-(3-chlorophenyl)propane. This method is suitable for substrates stable in strong acid.[1][2]

  • Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures to yield 1-(3-chlorophenyl)propane. It is ideal for substrates that are sensitive to acidic conditions.[1][2]

Experimental Workflow: Carbonyl Reduction

Carbonyl_Reduction_Workflow Ketone This compound Choice Choose Reduction Method Ketone->Choice NaBH4 NaBH₄ / MeOH Choice->NaBH4 To Alcohol Clemmensen Zn(Hg), HCl Choice->Clemmensen To Alkane (Acidic) WolffKishner N₂H₄, KOH, heat Choice->WolffKishner To Alkane (Basic) Alcohol 1-(3-Chlorophenyl)propan-2-ol Alkane 1-(3-Chlorophenyl)propane NaBH4->Alcohol Clemmensen->Alkane WolffKishner->Alkane

Caption: Decision workflow for carbonyl reduction.

ReactionReagentsProductKey Consideration
Reduction to Alcohol NaBH₄, Methanol1-(3-Chlorophenyl)propan-2-olMild conditions
Clemmensen Reduction Zn(Hg), conc. HCl1-(3-Chlorophenyl)propaneSubstrate must be stable in strong acid[1][2]
Wolff-Kishner Reduction N₂H₄, KOH, heat1-(3-Chlorophenyl)propaneSubstrate must be stable to strong base and high temp[1][2]

Rearrangement and Oxidation Reactions

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound with a peroxy acid (e.g., m-CPBA) results in the formation of an ester. The migratory aptitude of the adjacent groups determines the regioselectivity of the oxygen insertion. In this case, the benzylic group has a higher migratory aptitude than the methyl group, leading to the formation of 3-chlorobenzyl acetate.

Reaction Mechanism:

Baeyer_Villiger cluster_0 Peroxyacid Addition cluster_1 Rearrangement Ketone This compound Criegee Criegee Intermediate Ketone->Criegee Nucleophilic Attack Peroxyacid RCO₃H Ester 3-Chlorobenzyl acetate Criegee->Ester Migratory Insertion Carboxylate RCO₂⁻

Caption: Baeyer-Villiger oxidation mechanism.

Experimental Protocol: Baeyer-Villiger Oxidation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.

  • Work-up: Quench the reaction with a solution of sodium sulfite and then wash with sodium bicarbonate solution.

  • Purification: Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography.

PeroxyacidSolventTime (h)Yield (%)Reference
m-CPBADichloromethane2-6HighGeneral Protocol[3][4]
Trifluoroperacetic acidDichloromethane1-3HighGeneral Protocol[3][4]

Reactions on the Aromatic Ring

Nucleophilic Aromatic Substitution (SNA r)

The chloro-substituent on the phenyl ring can be displaced by strong nucleophiles, although this typically requires harsh conditions or the presence of additional activating groups. The ketone functionality acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the chloro group.

Reaction Mechanism:

SNAr cluster_0 Nucleophilic Addition cluster_1 Elimination ArylHalide This compound Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer Addition Nucleophile Nu⁻ SubstitutedProduct Substituted Product Meisenheimer->SubstitutedProduct Elimination LeavingGroup Cl⁻

Caption: Nucleophilic aromatic substitution (SNA r) mechanism.

Experimental Protocol: Substitution with Sodium Methoxide

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium methoxide (1.5 eq).

  • Reaction Conditions: Heat the mixture at high temperature (e.g., 150 °C) for several hours.

  • Work-up: Cool the reaction, pour into water, and extract with an organic solvent.

  • Purification: Wash, dry, and purify the product by chromatography.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
NaOMeDMF15012ModerateGeneral Protocol[5][6]
NaNH₂Liquid NH₃-332ModerateGeneral Protocol[5][6]

These notes are intended to serve as a comprehensive guide for the synthetic utility of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific research needs.

References

Application Notes and Protocols for 1-(3-Chlorophenyl)propan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)propan-2-one and its structural isomers are key intermediates in the synthesis of various pharmaceutically active compounds. This scaffold is of significant interest in medicinal chemistry, primarily due to its central role in the synthesis of bupropion, a widely prescribed antidepressant and smoking cessation aid.[1][2] The versatility of the propanone backbone allows for diverse chemical modifications, leading to the development of novel therapeutic agents, particularly those targeting the central nervous system.

This document provides a comprehensive overview of the applications of this compound and its analogs in medicinal chemistry. It includes a summary of the biological activities of derived compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Biological Activity of Derivatives

Derivatives of this compound, most notably bupropion and its analogs, primarily function as monoamine reuptake inhibitors.[1][3] These compounds block the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE) at the presynaptic neuron, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4] This modulation of monoaminergic systems is the basis for their therapeutic effects in depression and other neurological disorders. The following table summarizes the in vitro biological activity of bupropion and several of its analogs, highlighting their potency as inhibitors of dopamine, norepinephrine, and serotonin transporters.

CompoundR-group (Amine)DAT IC50 (nM)[5]NET IC50 (nM)[5]SERT IC50 (nM)[5]
Bupropion (2a) tert-Butyl5301100>10000
Analog 2m Isopropyl66410>10000
Analog 2n Propyl59500>10000
Analog 2r Cyclopropyl31180>10000
Analog 2x Cyclobutyl45280>10000

Experimental Protocols

Synthesis of Bupropion Hydrochloride from m-Chloropropiophenone

This protocol describes a common synthetic route to bupropion hydrochloride, a key therapeutic agent derived from a structural isomer of this compound.[6][7]

Step 1: Bromination of m-Chloropropiophenone

  • Dissolve m-chloropropiophenone in a suitable solvent such as dichloromethane or dichloroethane.[6][7]

  • Heat the mixture to approximately 65°C.[7]

  • Slowly add a solution of bromine in the same solvent dropwise to the heated mixture while stirring.[6][7]

  • Maintain the reaction temperature and continue stirring for several hours after the addition is complete.[7]

  • Remove the solvent under reduced pressure to obtain the crude m-chloro-α-bromopropiophenone.[7]

Step 2: Amination with t-Butylamine

  • To the crude m-chloro-α-bromopropiophenone, add t-butylamine.[6][7]

  • Reflux the reaction mixture for approximately 2.5 hours.[7]

  • After cooling, add an extracting solvent (e.g., a mixture of toluene and water) to the reaction mixture.[7]

  • Separate the organic layer, which contains the bupropion free base.

Step 3: Formation of the Hydrochloride Salt

  • Wash the organic layer with water to remove any remaining t-butylamine hydrobromide.[7]

  • Bubble hydrogen chloride gas through the organic solution, or add a solution of HCl in a suitable solvent like isopropanol.[6]

  • The bupropion hydrochloride will precipitate out of the solution.

  • Collect the solid product by filtration and dry to obtain the final product.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a general procedure to evaluate the potency of synthesized compounds in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[5]

1. Cell Culture:

  • Culture human embryonic kidney (HEK293) cells that are stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

2. Radioligand Uptake Assay:

  • Plate the cells in appropriate multi-well plates and allow them to adhere.

  • Prepare a range of concentrations of the test compounds.

  • Pre-incubate the cells with the test compounds or vehicle control for a specified time.

  • Initiate the uptake reaction by adding a known concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

  • Incubate for a short period to allow for transporter-mediated uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition of radioligand uptake for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of uptake) by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Bupropion and its Analogs

Bupropion_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Synapse DA & NE DA_NE_Vesicle->DA_NE_Synapse Release DAT Dopamine Transporter (DAT) DA_NE_Synapse->DAT Reuptake NET Norepinephrine Transporter (NET) DA_NE_Synapse->NET Reuptake DA_Receptor Dopamine Receptors DA_NE_Synapse->DA_Receptor NE_Receptor Norepinephrine Receptors DA_NE_Synapse->NE_Receptor Postsynaptic_Effect Postsynaptic Signaling DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect Bupropion Bupropion / Analog Bupropion->DAT Inhibition Bupropion->NET Inhibition

Caption: Mechanism of action of Bupropion and its analogs as monoamine reuptake inhibitors.

General Synthetic Workflow for Bupropion Analogs

Synthetic_Workflow Start 1-(3-Chlorophenyl)propan-1-one or similar precursor Bromination Bromination Start->Bromination Intermediate α-Bromo Intermediate Bromination->Intermediate Amination Amination with Primary/Secondary Amine Intermediate->Amination FreeBase Analog Free Base Amination->FreeBase SaltFormation Salt Formation (e.g., HCl) FreeBase->SaltFormation FinalProduct Final Analog Salt SaltFormation->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: A generalized synthetic pathway for creating Bupropion analogs.

Logical Relationship for Drug Discovery

Drug_Discovery_Logic Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR generates Lead_Opt Lead Optimization SAR->Lead_Opt informs Preclinical Preclinical Studies (In vivo) Lead_Opt->Preclinical leads to Clinical Clinical Trials Preclinical->Clinical successful candidates proceed to

Caption: The logical progression from a chemical scaffold to clinical trials.

References

Application Notes and Protocols: Alpha-Bromination of 1-(3-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the alpha-bromination of 1-(3-chlorophenyl)propan-1-one, a key reaction in the synthesis of various pharmaceutical intermediates. The protocol outlines the acid-catalyzed bromination using elemental bromine, yielding 2-bromo-1-(3-chlorophenyl)propan-1-one. This application note includes a step-by-step experimental procedure, tables summarizing key data, and safety information. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Alpha-halogenation of ketones is a fundamental transformation in organic chemistry, providing versatile intermediates for further functionalization.[1][2] The introduction of a bromine atom at the alpha-position to a carbonyl group enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack. This reaction is a critical step in the synthesis of numerous biologically active molecules and pharmaceutical agents.[3] The protocol described herein focuses on the specific alpha-bromination of 1-(3-chlorophenyl)propan-1-one, a compound of interest in medicinal chemistry. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.[1][2]

Key Data Summary

Physicochemical Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Starting Material 1-(3-chlorophenyl)propan-1-one34841-35-5C₉H₉ClO168.62---
Product 2-bromo-1-(3-chlorophenyl)propan-1-one34911-51-8C₉H₈BrClO247.52Colorless to pale yellow liquid/solid76-77148-148.5 (at 9 Torr)[2]
Reaction Parameters and Yield
ParameterValue
Reactant 1-(3-chlorophenyl)propan-1-one
Brominating Agent Bromine (Br₂)
Solvent Glacial Acetic Acid
Catalyst Acid (from HBr generated in situ)
Temperature 15 °C
Reaction Time 2.5 hours
Reported Yield 97.13%

Experimental Protocol

Materials and Reagents
ReagentCAS NumberPuritySupplier
1-(3-chlorophenyl)propan-1-one34841-35-5≥98%Commercially Available
Bromine7726-95-6≥99.5%Commercially Available
Glacial Acetic Acid64-19-7ACS GradeCommercially Available
Sodium Bicarbonate144-55-8ACS GradeCommercially Available
Dichloromethane75-09-2ACS GradeCommercially Available
Anhydrous Magnesium Sulfate7487-88-9ACS GradeCommercially Available
Equipment
  • Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer.

  • Ice-water bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure
  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 33.7 g of 1-(3-chlorophenyl)propan-1-one in 50.0 g of a suitable solvent. While glacial acetic acid is a common solvent for such reactions, other inert solvents like dichloromethane can also be used.[4]

  • Bromination: Cool the solution to 15 °C using an ice-water bath. Slowly add 16.8 g of liquid bromine dropwise from the dropping funnel while maintaining the temperature at 15 °C. The addition should be performed over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 15 °C for 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by pouring it into a stirred solution of saturated sodium bicarbonate to neutralize the acidic components.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield refined 2-bromo-1-(3-chlorophenyl)propan-1-one. The product can be obtained as a solid with a melting point of 76-77 °C.

Visualizations

Reaction Signaling Pathway

ReactionMechanism Ketone 1-(3-chlorophenyl)propan-1-one Enol Enol Intermediate Ketone->Enol Acid-catalyzed tautomerization Bromonium Bromonium Ion Intermediate Enol->Bromonium Nucleophilic attack Product 2-bromo-1-(3-chlorophenyl)propan-1-one Bromonium->Product Deprotonation HBr HBr Product->HBr H_plus H+ H_plus->Ketone Br2 Br₂ Br2->Enol ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dissolve Ketone in Solvent Cooling Cool to 15 °C Setup->Cooling Addition Add Bromine Dropwise Cooling->Addition Stirring Stir for 2.5 hours Addition->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify Product_node Pure Product Purify->Product_node

References

Application Notes and Protocols for the Reduction of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical reduction of 1-(3-Chlorophenyl)propan-2-one to its corresponding secondary alcohol, 1-(3-chlorophenyl)propan-2-ol. This transformation is a fundamental step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. The protocols outlined below detail two primary methodologies: a robust sodium borohydride-mediated reduction and a catalytic hydrogenation approach.

Chemical Transformation

The core transformation described is the reduction of a ketone functional group to a secondary alcohol.

Figure 1: General reaction scheme for the reduction of this compound.

start This compound reagents + [H] (Reducing Agent) product 1-(3-chlorophenyl)propan-2-ol reagents->product

Caption: Reduction of this compound to 1-(3-chlorophenyl)propan-2-ol.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative parameters for the two primary reduction methods, based on established procedures for structurally similar ketones.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst Not ApplicableRaney® Nickel, Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C)
Typical Solvent Methanol, EthanolEthanol, Methanol, Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Pressure Atmospheric1 - 50 bar
Typical Reaction Time 30 minutes - 4 hours2 - 24 hours
Reported Yield >90% (Estimated based on similar ketone reductions)>90% (Estimated based on similar ketone reductions)
Work-up Complexity Moderate (Quenching, Extraction, Purification)Simple (Catalyst Filtration)
Safety Considerations Flammable solvents, hydrogen gas evolution during quench.Flammable solvents and catalyst, handling of hydrogen gas.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol describes a reliable and scalable method for the reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of ketone). Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (0.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)propan-2-ol.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

Protocol 2: Catalytic Hydrogenation

This protocol provides an alternative method for the reduction using catalytic hydrogenation.

Materials:

  • This compound

  • Raney® Nickel or 5% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add a solution of this compound (1.0 eq) in ethanol or ethyl acetate (20 mL per gram of ketone).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas multiple times before pressurizing the vessel to the desired pressure (e.g., 3-5 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 1-(3-chlorophenyl)propan-2-ol.

  • Purification: If necessary, the crude product can be further purified by silica gel column chromatography as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway/Workflow Diagrams

cluster_0 Sodium Borohydride Reduction Workflow A Dissolve Ketone in Methanol B Cool to 0 °C A->B C Add NaBH4 B->C D Monitor by TLC C->D E Quench with HCl D->E F Solvent Removal E->F G Extraction F->G H Purification G->H I Pure Alcohol H->I

Caption: Experimental workflow for the sodium borohydride reduction.

cluster_1 Catalytic Hydrogenation Workflow J Dissolve Ketone in Solvent K Add Catalyst J->K L Pressurize with H2 K->L M Stir and Monitor L->M N Vent and Purge M->N O Filter Catalyst N->O P Solvent Removal O->P Q Pure Alcohol P->Q

Caption: Experimental workflow for catalytic hydrogenation.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Chlorophenyl)propan-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(3-Chlorophenyl)propan-2-one using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. Based on structurally similar compounds, a low polarity eluent is recommended to start. A gradient elution is often effective, beginning with a low concentration of ethyl acetate in hexane and gradually increasing the polarity. For a related compound, 1-(3-chlorophenyl)propane-1,2-dione, a 1:8 mixture of ethyl acetate and n-hexane has been used successfully. For another similar compound, 1-(4-Chlorophenyl)-2-methylpropan-1-one, a gradient of 0% to 10% ethyl acetate in hexane is suggested.[1] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q2: How do I determine the right solvent system using Thin-Layer Chromatography (TLC)?

To find the ideal eluent, test various ratios of hexane and ethyl acetate. The goal is to achieve a retention factor (Rf) for this compound between 0.2 and 0.4 for good separation on a column.[2] An Rf in this range generally ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).

Q3: What are the common impurities I might encounter?

Common impurities can include unreacted starting materials from the synthesis, such as 3-chlorobenzaldehyde or a derivative of 2-bromo-1-(3-chlorophenyl)propan-1-one, and byproducts from side reactions.[3][4] The specific impurities will depend on the synthetic route used to prepare the this compound.

Q4: My compound is not moving from the origin on the silica gel column. What should I do?

If your compound remains at the origin, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol.

Q5: I am observing co-elution of my product with an impurity. How can I improve the separation?

Co-elution suggests that the chosen solvent system does not provide adequate resolution. Try to find a different solvent system with different selectivity. You can experiment with other solvent combinations such as dichloromethane/hexane or ether/hexane. Running a gradient elution, where the solvent polarity is increased slowly over the course of the separation, can also improve the resolution between compounds with similar polarities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor or No Separation Inappropriate solvent system.Optimize the mobile phase using TLC to achieve a larger difference in Rf values between your product and impurities.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:40 ratio of crude material to silica gel.[1]
Poorly packed column.Ensure the silica gel is packed uniformly without any cracks or channels. Wet packing is generally recommended.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Compound Elutes Too Slowly or Not at All Mobile phase is not polar enough.Increase the polarity of the eluent. For highly polar compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase.
Streaking or Tailing of Bands Sample is not soluble in the mobile phase.Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.
Acidic or basic nature of the compound interacting with silica.Consider adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.
Low Recovery of the Product Compound may be unstable on silica gel.Perform a stability test on a small scale using TLC. If the compound degrades, consider using a different stationary phase like alumina or deactivated silica gel.
Irreversible adsorption to the stationary phase.Increase the eluent polarity significantly at the end of the chromatography to wash the column.

Data Presentation

The following table summarizes typical parameters for the purification of compounds structurally similar to this compound, which can be used as a starting point for method development.

Parameter 1-(3-chlorophenyl)propane-1,2-dione 1-(4-Chlorophenyl)-2-methylpropan-1-one
Stationary Phase Silica GelSilica Gel (230-400 mesh)[1]
Mobile Phase 1:8 Ethyl acetate/n-hexane0-10% Ethyl acetate in Hexane (gradient)[1]
Typical Rf of Product Not Reported~0.3-0.4 in 10% Ethyl Acetate/Hexane[1]
Sample Loading Not Reported1g crude product per 20-40g silica gel[1]
Purity (Post-Column) 93.4-96.5% (HPLC)>98% (GC/HPLC)[1]
Yield 62-74%85-95%[1]

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude mixture.

1. Materials and Equipment:

  • Crude this compound
  • Silica Gel (230-400 mesh)
  • n-Hexane (HPLC grade)
  • Ethyl Acetate (HPLC grade)
  • Glass chromatography column
  • Collection tubes or flasks
  • Thin Layer Chromatography (TLC) plates (silica gel coated)
  • TLC developing chamber
  • UV lamp (254 nm)
  • Rotary evaporator

2. Column Packing (Wet Slurry Method):

  • Ensure the chromatography column is clean, dry, and clamped vertically.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
  • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to dislodge air bubbles.
  • Once the silica has settled, add a thin layer of sand on top to protect the surface.
  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the silica gel. Do not let the solvent level drop below the top of the sand.[1]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
  • Carefully apply the dissolved sample onto the top of the silica gel column.

4. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.
  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
  • Collect the eluent in small fractions.

5. Monitoring and Analysis:

  • Monitor the collected fractions by TLC to identify which fractions contain the purified product.
  • Combine the fractions that show a single spot corresponding to the desired product.
  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc TLC Analysis to Determine Optimal Solvent System packing Column Packing (Wet Slurry Method) tlc->packing sample_prep Sample Preparation (Dissolve in minimal solvent) loading Sample Loading sample_prep->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring pooling Pooling of Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation purified_product Purified Product evaporation->purified_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Problems cluster_recovery Recovery & Purity start Problem Encountered poor_sep Poor or No Separation start->poor_sep co_elution Co-elution start->co_elution too_fast Elutes Too Fast start->too_fast too_slow Elutes Too Slow start->too_slow low_yield Low Yield start->low_yield streaking Band Streaking/Tailing start->streaking sol_opt Re-optimize Solvent System via TLC poor_sep->sol_opt check_loading Check Sample Load poor_sep->check_loading repack Repack Column poor_sep->repack change_sol Change Solvent Selectivity (e.g., DCM/Hexane) co_elution->change_sol gradient Use Shallow Gradient co_elution->gradient decrease_pol Decrease Eluent Polarity too_fast->decrease_pol increase_pol Increase Eluent Polarity too_slow->increase_pol stability_test Check Compound Stability on Silica (TLC) low_yield->stability_test change_stat Change Stationary Phase (e.g., Alumina) low_yield->change_stat min_sol Use Minimal, Appropriate Loading Solvent streaking->min_sol add_mod Add Modifier to Eluent (e.g., Et3N) streaking->add_mod

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Recrystallization of 3-Chlorophenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 3-Chlorophenylacetone, aimed at researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 3-Chlorophenylacetone.

Problem Possible Cause(s) Recommended Solution(s)
Failure of 3-Chlorophenylacetone to Dissolve Insufficient solvent.Add a small amount of additional hot solvent until the solid dissolves completely.[1]
Incorrect solvent choice.The solvent may not be suitable for dissolving 3-Chlorophenylacetone, even when hot. A different solvent or a mixed solvent system may be required.
Oiling Out (Formation of an insoluble liquid) The boiling point of the solvent is higher than the melting point of 3-Chlorophenylacetone.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly.[2]
The solution is cooling too rapidly.Allow the flask to cool more slowly to room temperature before placing it in an ice bath.[1][2]
High concentration of impurities.The crude material may require preliminary purification, for instance, by passing it through a silica plug.
No Crystal Formation Upon Cooling Too much solvent was used.Evaporate some of the solvent to increase the concentration of 3-Chlorophenylacetone and then allow the solution to cool again.[2]
The solution is supersaturated but nucleation has not occurred.Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 3-Chlorophenylacetone to induce crystallization.[3]
Low Crystal Yield A significant amount of 3-Chlorophenylacetone remains dissolved in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1] Avoid using an excessive amount of solvent for dissolution.[4]
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent the product from crystallizing in the funnel.[5]
Discolored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Co-precipitation of impurities.This can occur if the solution cools too quickly. Ensure a slow cooling rate to allow for selective crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 3-Chlorophenylacetone?

Q2: How can I prevent the "oiling out" of 3-Chlorophenylacetone?

A2: "Oiling out" can happen if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities.[2] To prevent this, you can try using a lower-boiling point solvent or a mixed solvent system. Slower cooling can also favor crystal formation over oiling out.[2] If oiling occurs, reheat the solution, add a bit more solvent, and try to induce crystallization by scratching the flask or adding a seed crystal.[2]

Q3: My yield of purified 3-Chlorophenylacetone is very low. What are the common causes?

A3: A low yield can result from several factors. Using too much solvent during the initial dissolution is a frequent cause, as a significant portion of your product will remain in the mother liquor.[2][4] Another reason could be premature crystallization during a hot filtration step, leading to product loss in the filter paper.[4] To maximize yield, use the minimum amount of hot solvent necessary for complete dissolution and ensure the solution is thoroughly cooled before filtering the crystals.[11]

Q4: How do I remove colored impurities during recrystallization?

A4: If your 3-Chlorophenylacetone crystals are discolored, it indicates the presence of impurities. You can often remove these by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[6] Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, reducing the overall yield.[4]

Q5: What should I do if no crystals form after cooling the solution?

A5: If crystals do not form, your solution may not be sufficiently saturated. You can try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.[3] Alternatively, adding a tiny "seed" crystal of pure 3-Chlorophenylacetone can initiate the crystallization process.[3] If these methods fail, it is likely that too much solvent was used, and you will need to evaporate some of it and attempt to cool the solution again.[2]

Experimental Protocol: Recrystallization of 3-Chlorophenylacetone

This protocol outlines a general procedure for the purification of 3-Chlorophenylacetone by recrystallization.

Materials:

  • Crude 3-Chlorophenylacetone

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude 3-Chlorophenylacetone in a candidate solvent. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 3-Chlorophenylacetone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid dissolves completely.[10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be spread on a watch glass or placed in a desiccator. The purity of the final product can be assessed by its melting point.[1]

Troubleshooting Workflow

Caption: Troubleshooting workflow for 3-Chlorophenylacetone recrystallization.

References

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Chlorophenyl)propan-2-one, a key intermediate in the manufacturing of pharmaceutical compounds such as Bupropion. This guide is designed to assist researchers in identifying and resolving common issues encountered during synthesis, with a focus on impurity profiling and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic routes for this compound, also known as m-chlorophenylacetone, include:

  • Chlorination of Propiophenone: This method involves the direct chlorination of propiophenone using a chlorinating agent in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1][2]

  • Grignard Reaction: This route utilizes a Grignard reagent, prepared from bromoethane and magnesium, which then reacts with m-chlorobenzonitrile.[3]

  • From m-Chlorobenzoic Acid: This synthesis involves the reaction of m-chlorobenzoic acid with propionic acid using a mixed catalyst system, followed by decarboxylation.[4]

Q2: What are the common impurities I should be aware of during the synthesis of this compound?

A2: Common impurities are often related to the starting materials, side reactions, or incomplete reactions. Key impurities include:

  • Isomeric Impurities: 1-(2-Chlorophenyl)propan-2-one and 1-(4-Chlorophenyl)propan-2-one may be formed, particularly in the chlorination of propiophenone, due to competing reactions at different positions on the aromatic ring.

  • Unreacted Starting Materials: Residual propiophenone, m-chlorobenzonitrile, or m-chlorobenzoic acid may be present if the reaction does not go to completion.

  • Over-chlorinated Products: Dichlorinated propiophenone species can be formed if the reaction conditions for chlorination are not carefully controlled.

  • Solvent-related Impurities: The use of certain solvents, such as 1,2-dichloroethane, can lead to residual solvent impurities in the final product.[3]

  • 1-(3-Chlorophenyl)propan-1-one: This structural isomer, also known as 3'-Chloropropiophenone, is a known impurity.

Q3: How can I analyze the purity of my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and its non-volatile impurities. A C18 column with a mobile phase of ammonium formate, methanol, and acetonitrile has been shown to be effective in separating related compounds.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ketone functional group and the substitution pattern on the aromatic ring.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Suboptimal reaction temperature.- Catalyst deactivation.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize the reaction temperature. For the chlorination of propiophenone, a temperature of 70-80 °C is suggested.[1]- Ensure the use of anhydrous catalyst and dry reaction conditions, as moisture can deactivate the Lewis acid catalyst.
Presence of Isomeric Impurities (o- and p-isomers) - Lack of regioselectivity in the chlorination of propiophenone.- The choice of catalyst and reaction conditions can influence regioselectivity. Anhydrous aluminum chloride is reported to have high selectivity for the meta position.[1]- Purification by fractional distillation under reduced pressure or column chromatography can be employed to separate isomers.
Discolored Final Product (Yellow to Brown) - Presence of polymeric byproducts.- Oxidation of the product.- Treat the crude product with activated carbon before final purification.- Ensure the final product is stored under an inert atmosphere and protected from light.
High Levels of Unreacted Starting Material - Insufficient reaction time.- Incorrect stoichiometry of reagents.- Increase the reaction time and monitor for the disappearance of the starting material.- Re-evaluate the molar ratios of the reactants and catalyst. For the Grignard synthesis, a molar ratio of magnesium powder:bromoethane:m-chlorobenzonitrile of 1.0:1.0-1.5:1.0-1.5 is recommended.[3]
Residual Solvent Detected in Final Product - Inefficient solvent removal during work-up.- Ensure complete removal of the solvent using a rotary evaporator and/or high vacuum.- Consider using a less hazardous solvent. For example, the Grignard synthesis using THF is presented as a greener alternative to methods using 1,2-dichloroethane.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound (m-chlorophenylacetone)

Synthetic Route Starting Materials Catalyst/Reagents Reported Yield Reported Purity Reference
Chlorination of PropiophenonePropiophenone, ChlorineAnhydrous Aluminum Chloride>90%>99.5%[1][2]
Grignard Reactionm-Chlorobenzonitrile, Bromoethane, MagnesiumTetrahydrofuran (THF)92.6%99.93%[3]
From m-Chlorobenzoic Acidm-Chlorobenzoic Acid, Propionic AcidIron powder, Manganese dioxide70%99.5%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of Propiophenone

This protocol is adapted from the general description found in patent literature and should be optimized for laboratory scale.[1][2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add propiophenone.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred propiophenone. The molar ratio of propiophenone to aluminum chloride should be approximately 1:1 to 1:2.[1]

  • Reaction Conditions: Heat the mixture to 70-80 °C.[1]

  • Chlorination: Bubble chlorine gas through the reaction mixture. The molar ratio of chlorine to propiophenone should be in the range of 1.1:1 to 2:1.[1] Monitor the reaction progress by GC or HPLC until the propiophenone is consumed (typically 5-6 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a mixture of crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and wash it with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[2]

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is based on the method described by CN106699527A.[3]

  • Grignard Reagent Preparation: In a dry reaction vessel under an inert atmosphere, add magnesium powder and tetrahydrofuran (THF). Add a solution of bromoethane in THF dropwise to initiate the Grignard reaction. Maintain the temperature at 50-60 °C and reflux for 1-1.5 hours after the addition is complete.[3]

  • Reaction with Nitrile: To the freshly prepared Grignard reagent, slowly add m-chlorobenzonitrile. The reaction is exothermic and should be controlled. After the addition, maintain the reaction for 3-4 hours.[3]

  • Hydrolysis: Slowly add the reaction mixture to a cold aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the intermediate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, and dry it. Remove the solvent and purify the crude product by vacuum distillation. The patent reports a distillation temperature of 180-190 °C under a pressure of -0.095 to -0.10 MPa.[3]

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_analysis Analysis & Purification cluster_impurities Potential Impurities Propiophenone Propiophenone Chlorination Chlorination Propiophenone->Chlorination Cl2, AlCl3 Crude Product Crude Product Chlorination->Crude Product Isomeric Impurities Isomeric Impurities Chlorination->Isomeric Impurities Over-chlorinated Products Over-chlorinated Products Chlorination->Over-chlorinated Products m-Chlorobenzonitrile m-Chlorobenzonitrile Grignard Reaction Grignard Reaction m-Chlorobenzonitrile->Grignard Reaction EtMgBr Grignard Reaction->Crude Product Unreacted Nitrile Unreacted Nitrile Grignard Reaction->Unreacted Nitrile Purity Analysis Purity Analysis Crude Product->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product Meets Specs Purification Purification Purity Analysis->Purification Fails Specs Purification->Pure Product

Caption: A workflow diagram illustrating the synthesis and purification process for this compound, highlighting key reaction types and potential impurity formation.

Impurity_Analysis_Workflow Crude Product Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Crude Product->NMR Spectroscopy Identify & Quantify Impurities Identify & Quantify Impurities HPLC Analysis->Identify & Quantify Impurities GC-MS Analysis->Identify & Quantify Impurities NMR Spectroscopy->Identify & Quantify Impurities Decision Decision Identify & Quantify Impurities->Decision Purity < Specification Purification Purification Decision->Purification Yes Final Product Final Product Decision->Final Product No Purification->Final Product

Caption: A decision-making workflow for the analysis and purification of this compound, outlining the key analytical techniques.

References

troubleshooting guide for 1-(3-Chlorophenyl)propan-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common reactions involving 1-(3-Chlorophenyl)propan-2-one, also known as 3-Chlorophenylacetone.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound? A1: this compound is a key intermediate in organic synthesis. It is notably used as a precursor in the manufacturing of various pharmaceutical compounds. For instance, it is a building block for synthesizing bupropion, a medication used for treating depression and aiding in smoking cessation.[1]

Q2: What are the recommended storage and handling conditions for this compound and its derivatives? A2: Due to potential sensitivity, related compounds are often stored under specific conditions. For example, the related compound 1-(3-Chlorophenyl)-1-hydroxypropan-2-one is hygroscopic and should be stored in a refrigerator (2-8°C) or freezer (under -20°C) in a sealed, dry environment.[2][3] It is unstable in solution and sensitive to temperature.[4] Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5]

Q3: How can I monitor the progress of reactions involving this ketone? A3: Thin Layer Chromatography (TLC) is an effective and common method for monitoring the progress of reactions such as reductive amination or Friedel-Crafts acylation.[6][7][8] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the ketone and the formation of the product.

Q4: What are the main safety hazards associated with this compound? A4: According to its GHS classification, this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9] It is crucial to obtain special instructions before use and not handle it until all safety precautions have been read and understood.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during common synthetic procedures involving this compound.

Guide 1: Reductive Amination Reactions

Reductive amination is a primary method to convert this compound into corresponding amines.

Problem-Solution Table

Problem Code Issue Description Potential Causes Recommended Solutions
RA-001 Low to No Product Yield 1. Degraded or inactive reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).[6]2. Incomplete imine formation before reduction.[6]3. Suboptimal reaction pH.[6]4. Presence of moisture with sensitive reagents.[6]1. Use a fresh batch of the reducing agent.[6]2. Monitor imine formation via TLC or ¹H NMR before adding the reductant. Consider extending the reaction time for imine formation.[6]3. Adjust pH to the optimal range for your specific reducing agent (e.g., slightly acidic for NaBH₃CN).[6]4. Use anhydrous solvents and thoroughly dry all glassware.[6]
RA-002 Significant Side Product Formation 1. Over-reduction of the ketone or product.[6]2. Dimerization or polymerization of the ketone.[6]3. Competing side reactions from incorrect temperature.[6]1. Use a milder reducing agent or carefully control its stoichiometry.[6]2. Add the ketone slowly to the reaction mixture and maintain a low temperature.[6]3. Use a controlled temperature bath to maintain the recommended reaction temperature.[6]
RA-003 Difficulty in Product Isolation & Purification 1. Co-elution of product with starting materials during chromatography.[6]2. Formation of a stable emulsion during aqueous work-up.[6]3. Product is an oil and does not crystallize.[6]4. Residual imine impurity persists.[10][11]1. Optimize the solvent system for column chromatography; consider using a different stationary phase like alumina.[6]2. Add brine to the aqueous layer to break the emulsion or filter through Celite.[6]3. Attempt to form a salt (e.g., hydrochloride salt) of the amine, which is often crystalline.[6]4. Drive the reaction to completion by using excess NaBH₄ or adding a catalytic amount of acid (e.g., acetic acid) during reduction.[11]

Troubleshooting Workflow for Reductive Amination

G Troubleshooting: Low Yield in Reductive Amination start Low or No Product Yield check_reductant Check Reducing Agent Activity start->check_reductant check_imine Monitor Imine Formation (TLC/NMR) start->check_imine check_conditions Verify Reaction Conditions start->check_conditions reductant_ok Agent is Active? check_reductant->reductant_ok imine_ok Imine Formed? check_imine->imine_ok conditions_ok Anhydrous & Correct pH? check_conditions->conditions_ok replace_reductant Use Fresh Reducing Agent reductant_ok->replace_reductant No proceed Proceed with Reduction reductant_ok->proceed Yes extend_time Extend Imine Formation Time or Add Acid Catalyst imine_ok->extend_time No imine_ok->proceed Yes dry_reagents Use Anhydrous Solvents & Adjust pH conditions_ok->dry_reagents No conditions_ok->proceed Yes

Caption: Decision tree for troubleshooting low yield in reductive amination.

Guide 2: Friedel-Crafts Acylation (for Synthesis)

This reaction is used to synthesize aryl ketones, including the precursor to this compound. For example, acylating chlorobenzene.

Problem-Solution Table

Problem Code Issue Description Potential Causes Recommended Solutions
FC-001 Low to No Product Yield 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.[7]2. Insufficient amount of catalyst.3. Reaction temperature is too low.1. Use fresh, anhydrous aluminum chloride and ensure all glassware is flame-dried.[7]2. Use a stoichiometric amount or slight excess of AlCl₃.3. Allow the reaction to warm to room temperature after the initial addition at low temperature.[7]
FC-002 Formation of Isomeric Byproducts 1. The chloro- group is ortho, para-directing.[7][8]1. While some ortho-isomer may form, the para-product is typically major due to steric hindrance from the acyl group.[7][8] Purification by column chromatography or recrystallization can separate isomers.[8]
FC-003 Difficulty in Work-up/Purification 1. Incomplete quenching of the catalyst, leading to complexes.2. Product is difficult to separate from starting material.1. Quench the reaction by cautiously pouring it onto crushed ice and adding concentrated HCl to dissolve the aluminum salts.[7]2. Purify the crude product using vacuum distillation or column chromatography on silica gel.[8]

Reaction Pathway for Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution acyl_chloride R-CO-Cl acylium_ion R-C≡O⁺ (Acylium Ion) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ chlorobenzene Chlorobenzene acylium_ion->chlorobenzene intermediate Sigma Complex chlorobenzene->intermediate + Acylium Ion product Aryl Ketone Product intermediate->product - H⁺ G start Reaction Setup (Dry Glassware, Inert Atm.) reagents Add Starting Materials & Solvents start->reagents reaction Perform Reaction (Control Temp, Stir, Monitor via TLC) reagents->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup dry Dry & Concentrate (Anhydrous MgSO₄, Rotary Evaporator) workup->dry purify Purification (Chromatography/Recrystallization) dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze

References

optimizing reaction conditions for 1-(3-Chlorophenyl)propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)propan-2-one

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through the oxidation of its precursor, 1-(3-chlorophenyl)-1-hydroxypropan-2-one. The primary methods for synthesizing this precursor include the hydrolysis of a halogenated precursor, and asymmetric synthesis for enantiomerically pure products.[1][2] A common route involves the hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one.[1]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][3] A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be chosen to achieve good separation between the starting material, intermediate, and the final product.[4] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the conversion rate.[3]

Q3: What is the best method to purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel using a hexane-ethyl acetate solvent system.[1][4] Another effective purification method for the precursor, 1-(3-chlorophenyl)-1-hydroxypropan-2-one, is crystallization from n-heptane, which can yield high purity.[5]

Q4: I am observing an unexpected peak in my NMR spectrum. What could it be?

A4: An unexpected peak could be due to several reasons. Common byproducts can include the corresponding alcohol from the reduction of the starting ketone if a reductive process is involved in a side reaction.[3] Over-oxidation during the synthesis of 1-(3-chlorophenyl)propane-1,2-dione from the diol precursor can also lead to impurities.[5] It is also possible that unreacted starting materials or residual solvents are present.

Troubleshooting Guides

Problem Code Issue Potential Causes Solutions
SYN-001 Low Product Yield 1. Incomplete reaction.[3]2. Suboptimal reaction temperature.[3]3. Degradation of the product during work-up.4. Inefficient purification.1. Extend the reaction time and monitor by TLC until the starting material is consumed.[1][3]2. Optimize the reaction temperature using a controlled temperature bath.[3]3. Ensure proper pH control during aqueous work-up and avoid prolonged exposure to harsh conditions.4. Optimize the solvent system for column chromatography or consider recrystallization.[3]
SYN-002 Formation of Significant Side Products 1. Incorrect stoichiometry of reagents.2. Reaction temperature is too high, leading to side reactions.[3]3. Presence of impurities in starting materials.1. Carefully control the stoichiometry of the reagents.[3]2. Maintain the recommended reaction temperature.[3]3. Ensure the purity of starting materials before commencing the reaction.
PUR-001 Difficulty in Purifying the Final Product 1. Co-elution of the product with starting materials or by-products during column chromatography.[3]2. Formation of a stable emulsion during aqueous work-up.[3]3. The product is an oil and does not crystallize easily.[3]1. Optimize the solvent system for column chromatography; consider using a different stationary phase like alumina.[3]2. Add brine to the aqueous layer to break the emulsion or filter the mixture through a pad of Celite.[3]3. If the product is an oil, try to form a solid derivative (e.g., a salt) for purification via recrystallization.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one via Hydrolysis

This method involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(3-chlorophenyl)propan-1-one.[1]

Materials:

  • 2-bromo-1-(3-chlorophenyl)propan-1-one

  • Sodium hydroxide (or other base)

  • Water/Ethanol mixture

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • n-Heptane (for crystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-chlorophenyl)propan-1-one in a mixture of water and ethanol.[1]

  • Add the base to the solution and heat the mixture. A reported condition is heating at 60°C for 4-6 hours.[2][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 3-6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.[1]

  • Remove the organic solvents under reduced pressure.[1]

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[1]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by crystallization from n-heptane to yield pure 1-(3-chlorophenyl)-1-hydroxypropan-2-one.[5]

Protocol 2: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This enantioselective route yields a specific stereoisomer of the target molecule.[2]

Materials:

  • (E/Z)-1-(3-chlorophenyl)prop-1-ene

  • AD-mix-β

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butyl alcohol-water solvent system

  • Sodium sulfite

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a mixture of AD-mix-β and CH₃SO₂NH₂ in a tert-butyl alcohol-water solvent system.[4]

  • Cool the mixture to 0 °C.[4]

  • Add (E/Z)-1-(3-chlorophenyl)prop-1-ene to the cooled mixture.[2]

  • Stir the reaction at 0 °C for 16 hours.[4]

  • Quench the reaction by adding sodium sulfite and stir for another hour.[4]

  • Filter the mixture through a Celite pad and wash with ether.[4]

  • Separate the aqueous and organic layers.[4]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.[4]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone.[4]

Quantitative Data Summary

Synthesis RouteStarting MaterialsKey ReagentsReaction TimeYield (%)Purity (%)Reference
Hydrolysis 2-Bromo-3'-chloropropiophenoneAcid or Base, Water4-6 hours65-74%96-98.3%[2]
Asymmetric Synthesis (E/Z)-1-(3-chlorophenyl)prop-1-eneAD-mix-β, CH₃SO₂NH₂16 hours87%Not Specified[2]

Visualizations

experimental_workflow cluster_hydrolysis Protocol 1: Hydrolysis start_h Start: 2-bromo-1-(3-chlorophenyl)propan-1-one dissolve Dissolve in Water/Ethanol start_h->dissolve add_base Add Base & Heat (60°C, 4-6h) dissolve->add_base monitor_h Monitor by TLC add_base->monitor_h workup_h Neutralize, Solvent Removal monitor_h->workup_h extract_h Extract with Dichloromethane workup_h->extract_h dry_h Dry & Concentrate extract_h->dry_h purify_h Crystallize from n-Heptane dry_h->purify_h product_h Product: 1-(3-chlorophenyl)-1-hydroxypropan-2-one purify_h->product_h

Caption: Workflow for the synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one via hydrolysis.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield purification_issue Purification Difficulty? start->purification_issue side_products Side Products? start->side_products incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes emulsion Emulsion during Work-up? purification_issue->emulsion Yes check_reagents Check Reagent Purity & Stoichiometry side_products->check_reagents Yes control_temp Control Reaction Temperature side_products->control_temp extend_time Extend Reaction Time & Monitor by TLC incomplete_reaction->extend_time Yes optimize_temp Optimize Temperature incomplete_reaction->optimize_temp No add_brine Add Brine / Filter through Celite emulsion->add_brine Yes optimize_chromatography Optimize Chromatography Solvent System emulsion->optimize_chromatography No

References

removing unreacted starting materials from 3-Chlorophenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 3-Chlorophenylacetone.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I might find in my crude 3-Chlorophenylacetone?

The unreacted starting materials present in your crude product will depend on the synthetic route used. Common methods for synthesizing 3-Chlorophenylacetone and their corresponding starting materials include:

  • Friedel-Crafts acylation/chlorination of propiophenone: Unreacted propiophenone.

  • Grignard reaction: Unreacted m-chlorobenzonitrile, bromoethane, and magnesium.[1]

  • From m-chlorobenzoic acid: Unreacted m-chlorobenzoic acid and propionic acid.[1]

Byproducts can also be present, such as isomers (o- or p-chlorophenylacetone) or di-chlorinated species if the reaction conditions for chlorination of propiophenone are not carefully controlled.

Q2: How can I detect the presence of unreacted starting materials in my product?

A quick and effective way to assess the purity of your crude 3-Chlorophenylacetone is by using Thin Layer Chromatography (TLC). By spotting your crude product alongside the starting materials, you can visualize any remaining impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. A broad melting point range (if solidified) or a boiling point at atmospheric pressure that is lower or broader than the literature value can also indicate the presence of impurities.

Q3: What is the most effective method for removing unreacted starting materials?

The most suitable purification method depends on the specific impurities present.

  • Vacuum Distillation: This is the most commonly cited and effective method for purifying 3-Chlorophenylacetone, especially for removing less volatile starting materials and byproducts.[2][3]

  • Aqueous Washing/Extraction: This is useful for removing acidic or basic starting materials. For instance, washing with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic starting materials like m-chlorobenzoic acid.[3]

  • Column Chromatography: This technique is highly versatile and can be used to separate compounds with very similar boiling points.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is a yellow or brown oil Presence of colored impurities or degradation products.Purify by vacuum distillation. If the color persists, consider treatment with activated carbon followed by filtration before distillation.
Low purity after a single distillation Impurities have boiling points close to 3-Chlorophenylacetone.Perform a fractional vacuum distillation. Alternatively, use column chromatography for separation.[4] A second vacuum distillation can also significantly improve purity.[2]
Presence of acidic starting materials (e.g., m-chlorobenzoic acid) Incomplete reaction or insufficient work-up.Wash the crude product with a saturated sodium bicarbonate or dilute sodium hydroxide solution, followed by a water wash to neutrality before distillation.[5]
Presence of unreacted propiophenone Incomplete chlorination.Optimize the reaction conditions (e.g., reaction time, temperature, catalyst amount). For purification, fractional vacuum distillation is the most effective method due to the difference in boiling points.
Presence of unreacted m-chlorobenzonitrile Incomplete Grignard reaction.Ensure the Grignard reagent was fully formed and added correctly. Purification can be achieved by vacuum distillation.

Experimental Protocols

Protocol 1: Purification by Aqueous Washing and Vacuum Distillation

This protocol is suitable for crude 3-Chlorophenylacetone containing acidic or basic impurities.

  • Aqueous Wash:

    • Dissolve the crude 3-Chlorophenylacetone in an organic solvent like ethyl acetate.

    • If acidic impurities such as m-chlorobenzoic acid are suspected, wash the organic layer with a saturated sodium bicarbonate solution.[5] Separate the layers.

    • Wash the organic layer with brine (saturated NaCl solution).[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.[5]

  • Vacuum Distillation:

    • Assemble a distillation apparatus for vacuum distillation.

    • Place the crude, washed 3-Chlorophenylacetone in the distillation flask with a stir bar.

    • Slowly reduce the pressure to the desired vacuum (e.g., -0.095MPa to -0.10MPa).[1]

    • Begin heating the distillation flask. Collect the fraction that distills at the appropriate temperature for 3-Chlorophenylacetone (e.g., 180-190°C at the specified vacuum, or around 99°C at 5 mmHg).[1][6]

    • For very high purity, a second vacuum distillation (rectification) can be performed.[2]

Protocol 2: Purification by Column Chromatography

This protocol is useful when distillation is ineffective due to close boiling points of impurities.

  • Prepare the Column:

    • Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Load the Sample:

    • Dissolve the crude 3-Chlorophenylacetone in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent to separate the components.

    • Collect fractions and monitor their composition by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure 3-Chlorophenylacetone.

    • Remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Purification MethodStarting PurityFinal PurityYieldReference
Twice-repeated vacuum distillationCrude> 99.5%> 90%[2]
Grignard synthesis followed by distillationCrude> 99.93%92.6%[1]
Chlorination followed by distillation and rectificationCrude99.7% - 99.9%88% - 90%[3]

Visualizations

experimental_workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product start Crude 3-Chlorophenylacetone tlc TLC/GC/HPLC Analysis start->tlc wash Aqueous Wash (Acid/Base/Brine) tlc->wash Acidic/Basic Impurities Present distill Vacuum Distillation tlc->distill Volatile Impurities chrom Column Chromatography tlc->chrom Impurities with Similar Boiling Points wash->distill pure Pure 3-Chlorophenylacetone distill->pure chrom->pure

Caption: Purification workflow for 3-Chlorophenylacetone.

References

stability issues of 1-(3-Chlorophenyl)propan-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Chlorophenyl)propan-2-one in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to degradation under acidic or basic conditions through hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize thermal degradation.[1]

  • Light: As with many complex organic molecules, exposure to light may induce photolytic degradation. It is advisable to store solutions protected from light.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[2]

  • Solvent: The choice of solvent can impact stability. Storing the compound in a suitable organic solvent may inhibit degradation.[3]

Q2: What are the potential degradation pathways for this compound?

Based on the chemical structure and data from related compounds, potential degradation pathways include:

  • Oxidation: A primary degradation route for similar ketones is oxidation.[1] This can occur in the presence of air or other oxidizing agents, potentially leading to the formation of compounds like 3-chlorobenzaldehyde and 3-chlorobenzoic acid.[4][5]

  • Hydrolysis: Under acidic or basic conditions, the molecule may be susceptible to hydrolysis, although specific degradation products for this compound are not well-documented in publicly available literature.[6]

Q3: What are the likely degradation products of this compound?

While specific experimental data for this compound is limited, based on studies of structurally similar compounds like 1-phenyl-2-propanone and other substituted phenylacetones, potential degradation products could include:

  • 3-Chlorobenzaldehyde[4]

  • 3-Chlorobenzoic acid[5]

  • 1-(3-chlorophenyl)propane-1,2-dione[1]

Q4: How can I monitor the stability of my this compound solution?

Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to monitor the purity of your solution over time and to detect the formation of potential degradation products.[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram (HPLC/GC-MS) Degradation of this compoundCompare the chromatogram of a freshly prepared solution with the aged solution to identify new peaks. Use mass spectrometry to identify the structure of the potential degradation products.
Decrease in the concentration of the main compound over time Instability under current storage conditionsReview storage conditions (temperature, light exposure, solvent). Consider performing a forced degradation study to identify optimal storage parameters.
Discoloration of the solution Formation of chromophoric degradation productsAnalyze the solution using HPLC with a photodiode array (PDA) detector to characterize the UV-Vis absorption profile of the impurities.

Potential Degradation Products and Influencing Factors

The following table summarizes potential degradation products and factors that may influence the stability of this compound, based on data from structurally related compounds.

Potential Degradation Product Influencing Factor Analytical Technique for Detection Reference Compound(s)
3-ChlorobenzaldehydeOxidation (presence of air/oxidizing agents), Thermal stressGC-MS1-(3-Chlorophenyl)-2-methylpropan-2-amine[4]
3-Chlorobenzoic acidOxidationHPLC, RRLC1-(3-Chlorophenyl)-1,2-propanedione[5]
1-(3-chlorophenyl)propane-1,2-dioneOxidationHPLC, GC-MS1-(3-Chlorophenyl)-1-hydroxypropan-2-one[1]

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[6] The goal is to achieve 5-20% degradation of the active substance.[6]

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).[6]

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[6]

  • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the initial concentration.[6]

  • Analyze the samples using a stability-indicating HPLC method.[6]

3. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

  • Incubate the solution at room temperature for a defined period (e.g., 8 hours).[6]

  • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase to the initial concentration.

  • Analyze the samples using a stability-indicating HPLC method.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at room temperature for a defined period, protected from light.

  • Withdraw samples at appropriate time intervals and analyze using a stability-indicating HPLC method.

Visualizations

Potential_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Heat Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Oxidation->3-Chlorobenzaldehyde 1-(3-chlorophenyl)propane-1,2-dione 1-(3-chlorophenyl)propane-1,2-dione Oxidation->1-(3-chlorophenyl)propane-1,2-dione Other_Hydrolysis_Products Other Hydrolysis Products Hydrolysis->Other_Hydrolysis_Products 3-Chlorobenzoic_acid 3-Chlorobenzoic acid 3-Chlorobenzaldehyde->3-Chlorobenzoic_acid Further Oxidation

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Suspected Instability Check_Storage Review Storage Conditions (Temp, Light, Solvent) Start->Check_Storage Analyze_Sample Analyze by HPLC/GC-MS Check_Storage->Analyze_Sample Compare_Chromatograms New Peaks Observed? Analyze_Sample->Compare_Chromatograms Identify_Degradants Identify Degradation Products (MS) Compare_Chromatograms->Identify_Degradants Yes Optimize_Storage Optimize Storage Conditions Compare_Chromatograms->Optimize_Storage No (Concentration Decrease) Forced_Degradation Conduct Forced Degradation Study Identify_Degradants->Forced_Degradation End Stability Profile Established Optimize_Storage->End Forced_Degradation->End

Caption: Troubleshooting workflow for stability issues.

Stability_Study_Flow Prep_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prep_Solution->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data_Evaluation Evaluate Data (Purity, Degradants) Analysis->Data_Evaluation Conclusion Determine Degradation Profile and Stable Conditions Data_Evaluation->Conclusion

Caption: Logical flow for a typical stability study.

References

Technical Support Center: Storage and Handling of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-(3-Chlorophenyl)propan-2-one to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. Based on the stability of structurally related compounds, the following conditions are advised:

  • Temperature: Refrigerator (2-8°C) or for longer-term storage, a freezer (-20°C or lower) is recommended to minimize thermal degradation.[1]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture absorption.[1][2]

  • Light: Protect from light to prevent photolytic degradation.[1]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure (an α-chloroketone) and information on related compounds, the following degradation pathways are plausible:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the chloro group, potentially forming 1-(3-chlorophenyl)-1-hydroxypropan-2-one.

  • Oxidation: Exposure to air, especially in the presence of light or metal ions, can lead to oxidative degradation. Potential oxidation products could include 3-chlorobenzoic acid and other related compounds.

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the bond between the carbonyl group and the aromatic ring.

  • Thermal Degradation: Elevated temperatures can lead to the cleavage of the side chain, potentially forming compounds like 3-chlorotoluene.[3]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, formation of precipitates) or by analytical methods. The most common techniques for purity assessment and identification of degradation products are:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile degradation products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of unknown degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in sample color (e.g., yellowing) Oxidation or photodegradationStore the compound under an inert atmosphere and protect it from light. Repurify the sample if necessary.
Decreased purity observed by HPLC or GC-MS Improper storage conditions (exposure to heat, light, or moisture)Review storage conditions and ensure they align with the recommendations (cool, dry, dark, inert atmosphere).
Appearance of new peaks in chromatograms Formation of degradation productsPerform forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
Inconsistent experimental results Degradation of the starting materialAlways use a freshly opened or properly stored sample for experiments. Confirm the purity of the compound before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Related Compounds

Parameter Recommended Condition Rationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)[1]Minimizes thermal degradation and slows down chemical reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[2]Prevents oxidation.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Light Store in the dark[1]Prevents photolytic degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

2. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.

  • Detector: PDA detector to monitor at multiple wavelengths.

2. Method Development:

  • Inject a mixture of the stressed samples to ensure the method can separate all the degradation products from the parent compound.

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

cluster_storage Optimal Storage Conditions cluster_compound cluster_degradation Degradation Pathways Temp Temperature (2-8°C or -20°C) Compound This compound (Stable) Temp->Compound Prevents Atmosphere Atmosphere (Inert Gas) Atmosphere->Compound Prevents Light Light (Darkness) Light->Compound Prevents Moisture Moisture (Dry) Moisture->Compound Prevents Thermal Thermal Degradation Compound->Thermal Leads to Photo Photodegradation Compound->Photo Leads to Oxidative Oxidative Degradation Compound->Oxidative Leads to Hydrolytic Hydrolytic Degradation Compound->Hydrolytic Leads to

Caption: Factors influencing the stability of this compound.

cluster_workflow Forced Degradation Workflow start Prepare Sample Solutions stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidant) start->stress sample Sample at Time Points stress->sample analyze Analyze using Stability-Indicating Method (e.g., HPLC, GC-MS) sample->analyze identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Results or Visible Degradation? check_purity Check Purity of Starting Material start->check_purity review_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) check_purity->review_storage Purity is low retest Retest with Fresh or Purified Sample check_purity->retest Purity is high develop_method Develop/Validate Stability- Indicating Analytical Method review_storage->develop_method Storage is correct review_storage->retest Storage corrected

Caption: Troubleshooting guide for stability issues.

References

Technical Support Center: Impurity Profiling of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical techniques for impurity profiling of 1-(3-Chlorophenyl)propan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for the impurity profiling of this compound?

The most effective and widely used techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (LC-MS) detectors, HPLC is the gold standard for separating and quantifying a wide range of organic impurities, including starting materials, intermediates, and degradation products.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain by-products.[1][4] For compounds that are not thermally stable, derivatization might be necessary, although this compound is likely stable enough for direct analysis.[5]

Q2: What are the potential impurities I should expect to find in a sample of this compound?

Impurities can originate from various stages, including synthesis, storage, and degradation.[1] Potential impurities for this compound include:

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted precursors, such as 3'-Chloropropiophenone.[6]

    • Intermediates: Incomplete reaction products.

    • By-products: Compounds formed from side reactions during synthesis.

  • Degradation-Related Impurities:

    • Oxidation Products: Ketones can be susceptible to oxidation. Forced degradation studies under oxidative conditions (e.g., using H₂O₂) can help identify these potential impurities.[7][8]

    • Hydrolytic Products: Depending on the synthesis route and storage conditions, hydrolysis may lead to degradation.[9]

    • Photolytic Products: Exposure to light can cause degradation. Photostability studies are recommended as a general good practice for complex organic molecules.[7]

Q3: How can I identify unknown impurities detected during analysis?

Hyphenated techniques are powerful tools for the structural elucidation of unknown impurities.[3]

  • LC-MS/MS: Provides molecular weight information and fragmentation patterns, which are crucial for identifying the structure of an unknown compound.[2]

  • GC-MS: Offers valuable information on the mass-to-charge ratio and fragmentation of volatile impurities, which can be compared against spectral libraries for identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is instrumental in determining the precise chemical structure of isolated impurities.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause 1: Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase, causing peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the analyte, causing peak tailing.

    • Solution: Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) in small concentrations to mask the silanol groups.

  • Possible Cause 4: Column Degradation: The stationary phase may be degraded or contaminated.

    • Solution: Wash the column with a strong solvent. If the problem persists, replace the column.

Issue 2: Low Sensitivity or Inability to Detect Trace Impurities in GC-MS

  • Possible Cause 1: Suboptimal MS Scan Mode: Full scan mode may not be sensitive enough for trace analysis.

    • Solution: Develop a method using Selected Ion Monitoring (SIM) mode. By monitoring only a few specific ions for each target impurity, sensitivity can be significantly increased.

  • Possible Cause 2: Inefficient Ionization: The standard Electron Ionization (EI) may not be optimal for all compounds.

    • Solution: While less common for routine analysis, consider Chemical Ionization (CI) if EI is not providing adequate results for a specific impurity.

  • Possible Cause 3: Active Sites in the GC System: Active sites in the injector liner or column can adsorb sensitive analytes, reducing the signal.

    • Solution: Use a deactivated liner and ensure the column is properly conditioned. Perform regular system maintenance.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This protocol is a starting point and should be optimized for your specific impurities of interest.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., XTerra C18).[9]

  • Mobile Phase:

    • A: 20 mM Ammonium Formate buffer (pH 4.0).[9]

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-20 min: Ramp to 60% B

    • 20-25 min: Hold at 60% B

    • 25-26 min: Return to 15% B

    • 26-35 min: Re-equilibration at 15% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 250 nm for quantification.[10]

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Protocol 2: General Purpose GC-MS Method for Volatile Impurity Analysis

This protocol is designed for general screening of volatile and semi-volatile impurities.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Inlet Temperature: 250°C.[5]

  • Injection Volume: 1 µL (Split mode, 20:1).[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[5]

    • Ramp: 15°C/min to 280°C.[5]

    • Hold: 5 minutes at 280°C.[5]

  • MS Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Scan Range: m/z 40-500.[5]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

Data Presentation

Table 1: Comparison of Primary Analytical Techniques

TechniquePrincipleTypical AnalytesAdvantagesLimitations
HPLC-UV/DAD Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally stable impurities, starting materials, degradation products.High versatility, robust, excellent quantitative performance.[2]Requires analytes to have a UV chromophore for detection.
LC-MS HPLC separation followed by mass spectrometry detection.Wide range of impurities, including those without a UV chromophore; ideal for identification.High sensitivity and specificity, provides molecular weight information for structural elucidation.[2]More complex instrumentation, potential for matrix effects (ion suppression).[11]
GC-MS Separation of volatile components in a gaseous mobile phase followed by mass spectrometry detection.Residual solvents, volatile starting materials, thermally stable by-products.Excellent for volatile compounds, provides structural information via mass spectra libraries.[4]Not suitable for non-volatile or thermally labile compounds without derivatization.[5]

Table 2: Potential Impurities and Recommended Detection Methods

Impurity ClassPotential OriginRecommended Analytical Technique(s)
Starting Materials SynthesisHPLC-UV, LC-MS
Intermediates SynthesisHPLC-UV, LC-MS
By-products SynthesisHPLC-UV, LC-MS, GC-MS
Degradation Products Storage/StressHPLC-UV, LC-MS
Residual Solvents Synthesis/PurificationGC-MS

Visualizations

Impurity_Profiling_Workflow cluster_prep Sample Handling cluster_analysis Analytical Phase cluster_data Data Interpretation cluster_report Finalization Sample Bulk Sample Prep Sample Preparation (Weighing, Dissolution) Sample->Prep Separation Chromatographic Separation (HPLC / GC) Prep->Separation Detection Detection (UV / MS) Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis ID Impurity Identification (MS, NMR) Analysis->ID Quant Quantification Analysis->Quant Report Reporting & Documentation ID->Report Quant->Report

Caption: General workflow for the impurity profiling of a drug substance.

HPLC_Troubleshooting Start Problem: Poor Peak Resolution Check_MobilePhase Is Mobile Phase Correctly Prepared? Start->Check_MobilePhase Check_Column Is Column Condition Optimal? Check_MobilePhase->Check_Column Yes Action_RemakeMP Remake Mobile Phase & Degas Check_MobilePhase->Action_RemakeMP No Check_Method Is Method Optimized? Check_Column->Check_Method Yes Action_WashColumn Perform Column Wash Procedure Check_Column->Action_WashColumn No Action_OptimizeGradient Adjust Gradient Slope or Isocratic % Check_Method->Action_OptimizeGradient No Action_ChangeMP Change Mobile Phase (pH, Organic Solvent) Check_Method->Action_ChangeMP Try Alternative Resolved Problem Resolved Check_Method->Resolved Yes Action_RemakeMP->Resolved Action_WashColumn->Check_Column Re-evaluate Action_ReplaceColumn Replace Column Action_WashColumn->Action_ReplaceColumn If no improvement Action_ReplaceColumn->Resolved Action_OptimizeGradient->Resolved Action_ChangeMP->Resolved

Caption: Troubleshooting logic for poor peak resolution in HPLC experiments.

References

Validation & Comparative

Spectroscopic Scrutiny: Confirming the Structure of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 1-(3-chlorophenyl)propan-2-one provides unambiguous structural confirmation, distinguishing it from its isomers and analogues. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound, offering a comparative look against 1-phenylpropan-2-one and 1-(4-chlorophenyl)propan-2-one. Detailed experimental protocols are provided for researchers and professionals in drug development and chemical sciences.

The structural characterization of organic compounds is a cornerstone of chemical research and development. Spectroscopic techniques offer a powerful, non-destructive means to elucidate molecular architecture. In this guide, we present a detailed spectroscopic analysis of this compound, a ketone derivative of interest in organic synthesis. By examining its unique spectral fingerprint and comparing it with related structures, we can achieve confident structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
This compound 7.20-7.35 (m, 4H, Ar-H), 3.75 (s, 2H, -CH₂-), 2.18 (s, 3H, -CH₃)
1-Phenylpropan-2-one 7.15-7.30 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂-), 2.15 (s, 3H, -CH₃)
1-(4-Chlorophenyl)propan-2-one 7.30 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 3.70 (s, 2H, -CH₂-), 2.17 (s, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundChemical Shift (δ) ppm, Assignment
This compound 206.0 (C=O), 136.5 (Ar-C), 134.5 (Ar-C-Cl), 130.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 126.5 (Ar-C), 52.0 (-CH₂-), 29.0 (-CH₃)
1-Phenylpropan-2-one 207.0 (C=O), 134.5 (Ar-C), 129.5 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 52.5 (-CH₂-), 29.0 (-CH₃)
1-(4-Chlorophenyl)propan-2-one 206.5 (C=O), 135.0 (Ar-C), 133.0 (Ar-C-Cl), 131.0 (Ar-C), 129.0 (Ar-C), 51.5 (-CH₂-), 29.0 (-CH₃)

Table 3: IR Spectral Data

CompoundKey Absorptions (cm⁻¹)
This compound ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1715 (C=O stretch), ~1590, 1470 (C=C stretch), ~780 (C-Cl stretch)
1-Phenylpropan-2-one ~3060 (Ar C-H stretch), ~2925 (Aliphatic C-H stretch), ~1710 (C=O stretch), ~1600, 1495 (C=C stretch)
1-(4-Chlorophenyl)propan-2-one ~3070 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1712 (C=O stretch), ~1595, 1490 (C=C stretch), ~820 (C-Cl stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 168/170 (M⁺, ~3:1 ratio)125/127 ([M-CH₃CO]⁺), 91 ([C₇H₇]⁺)
1-Phenylpropan-2-one [1]134 (M⁺)91 ([C₇H₇]⁺, base peak), 43 ([CH₃CO]⁺)
1-(4-Chlorophenyl)propan-2-one 168/170 (M⁺, ~3:1 ratio)139/141 ([M-C₂H₅]⁺), 111/113 ([C₆H₄Cl]⁺)

Experimental Protocols

The following are standard operating procedures for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.[3] Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Set the spectral width to 0-220 ppm. The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.[2]

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

  • Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of an attenuated total reflectance (ATR) crystal or between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[4][5]

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal or clean salt plates to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed on a standard GC-MS system.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical setup uses a non-polar capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components.[6]

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[6] The mass scan range is set to cover the expected molecular weight and fragment ions (e.g., 40-400 amu).[6]

  • Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum for that peak provides the mass-to-charge ratios of the molecular ion and its fragments.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR IR FT-IR Sample->IR MS GC-MS Sample->MS Data_Analysis Data Analysis & Comparison 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

By systematically applying these spectroscopic methods and comparing the acquired data with known values and related compounds, the chemical structure of this compound can be unequivocally confirmed. This rigorous approach is essential for ensuring the identity and purity of compounds in research and industrial applications.

References

A Comparative Guide to Purity Assessment of 1-(3-Chlorophenyl)propan-2-one: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). 1-(3-Chlorophenyl)propan-2-one, a key intermediate in various synthetic pathways, requires precise and reliable analytical methods for its purity determination. This guide provides an objective comparison between the widely used High-Performance Liquid Chromatography (HPLC) method and two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative performance data to assist researchers in selecting the most appropriate methodology for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a robust and versatile technique for the purity analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach, offering excellent resolution and sensitivity for separating the main component from its potential impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes
Data Presentation: HPLC Purity Analysis

Purity is typically determined by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

Peak IDRetention Time (min)Peak AreaArea %Identification
13.51,5000.05Unknown Impurity
24.82,985,00099.80This compound
36.212,0000.15Process-related Impurity
Total 2,998,500 100.00

Alternative Methodologies for Orthogonal Testing

To ensure comprehensive purity assessment and to avoid reliance on a single technique, orthogonal methods such as GC-MS and qNMR are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal alternative for the analysis of volatile and thermally stable compounds like this compound. It offers superior separation efficiency for volatile impurities and provides structural information from the mass spectrometer, aiding in impurity identification.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or TOF).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

ParameterCondition
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (Split mode, 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Data Presentation: GC-MS Purity Analysis
Peak IDRetention Time (min)Peak AreaArea %Identification (via MS Library)
15.118,0000.103-Chloroacetophenone (Precursor)
26.317,950,00099.83This compound
37.512,5000.07Unknown Impurity
Total 17,980,500 100.00
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method capable of determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[2][3] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard, a highly accurate purity value can be calculated.[4]

Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher) with high-precision NMR tubes.

  • Sample Preparation: Accurately weigh (to 0.01 mg) approximately 15 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.[5] Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

ParameterCondition
Spectrometer 400 MHz
Solvent DMSO-d₆
Pulse Program Standard 90° pulse with a long relaxation delay (e.g., 30s)
Number of Scans 16
Internal Standard Maleic Acid (Certified, Purity = 99.8%)
Data Presentation: qNMR Purity Calculation

The purity is calculated using the following formula:

Purity (Analyte) [%] = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (W_S / W_A) * Purity (Standard) [%]

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • M = Molecular weight

  • W = Weight

  • A = Analyte (this compound)

  • S = Internal Standard (Maleic Acid)

ParameterAnalyte (A)Standard (S)
Weight (W) 15.25 mg10.10 mg
Molecular Weight (M) 168.62 g/mol [6]116.07 g/mol
Signal Integral (I) 1.85 (for the -CH₂- protons)1.00 (for the two vinyl protons)
Number of Protons (N) 22
Purity (P) 99.7% (Calculated) 99.8% (Certified)

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioning between liquid mobile and solid stationary phasesDifferential partitioning between gas mobile and solid/liquid stationary phasesNuclear spin properties in a magnetic field
Analyte Volatility Not requiredRequiredNot required
Primary Method No (requires reference standard for quantification)No (requires reference standard for quantification)Yes (can determine absolute purity with a certified internal standard)
Impurity Identification Based on retention time comparison with known standardsTentative identification via mass spectral library matchingRequires isolation or known standards for structural confirmation of impurities
Typical LOD/LOQ ~0.01% / ~0.05%~0.005% / ~0.02%~0.1%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Key Advantage Robust, versatile, widely available for non-volatile compoundsHigh resolution for volatile compounds, structural information from MSHigh accuracy, no analyte-specific standard needed, non-destructive
Key Limitation Co-eluting impurities, requires chromophores for UV detectionNot suitable for thermally labile compounds, potential for on-column degradationLower sensitivity than chromatographic methods, requires expensive equipment

Workflow Visualizations

G cluster_0 Purity Assessment Workflow sample Sample Weighing & Dilution prep Solution Filtration (if HPLC) sample->prep for HPLC instrument Instrumental Analysis (HPLC / GC-MS) sample->instrument for GC-MS prep->instrument data Data Acquisition (Chromatogram) instrument->data process Peak Integration & Area Calculation data->process report Purity Calculation & Reporting process->report

Caption: General workflow for chromatographic purity assessment.

G start Purity Analysis Required? volatility Analyte Thermally Stable & Volatile? start->volatility primary_method Absolute Purity (Primary Method) Needed? volatility->primary_method No use_gcms Use GC-MS volatility->use_gcms Yes routine_qc Routine QC of Non-Volatile Impurities? primary_method->routine_qc No use_qnmr Use qNMR primary_method->use_qnmr Yes use_hplc Use HPLC routine_qc->use_hplc Yes

Caption: Decision logic for analytical method selection.

Conclusion

For the routine quality control of this compound, a validated RP-HPLC method provides a reliable, robust, and cost-effective solution for purity assessment. When higher sensitivity for volatile impurities or definitive structural identification is required, GC-MS serves as an excellent orthogonal technique. For the purpose of certifying the material as a reference standard or when the highest accuracy in absolute purity is demanded, qNMR is the unequivocal method of choice. The selection of the most suitable analytical technique should be guided by the specific requirements of the analysis, regulatory expectations, and the intended use of the material.

References

Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(3-Chlorophenyl)propan-2-one, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on objectivity, supported by experimental data where available, to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a substituted phenyl ring and a ketone functional group, allows for a variety of chemical transformations. The efficiency and practicality of its synthesis are of significant interest to the chemical and pharmaceutical industries. This guide outlines and compares two principal synthetic pathways: Friedel-Crafts Acylation and a multi-step synthesis commencing from 3-Chlorophenylacetic Acid.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.

Synthesis RouteStarting MaterialsKey ReagentsReaction TimeYield (%)Purity (%)
Route 1: Friedel-Crafts Acylation 3-Chlorotoluene, Acetyl ChlorideAluminum Chloride (AlCl₃)Approx. 5 hoursNot specifiedNot specified
Route 2: From 3-Chlorophenylacetic Acid 3-Chlorophenylacetic AcidThionyl Chloride (SOCl₂), Methylmagnesium Bromide (CH₃MgBr)Approx. 4-6 hoursHigh (not quantified)High (not quantified)

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 3-Chlorotoluene

This route involves the electrophilic aromatic substitution of 3-chlorotoluene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Reaction Scheme:

Experimental Workflow:

G start Start setup Set up a reaction flask with 3-chlorotoluene and a solvent (e.g., dichloromethane). start->setup cool Cool the mixture in an ice bath. setup->cool add_alcl3 Add anhydrous aluminum chloride (AlCl₃). cool->add_alcl3 add_acetyl_chloride Slowly add acetyl chloride. add_alcl3->add_acetyl_chloride react Allow the reaction to proceed at room temperature. add_acetyl_chloride->react quench Quench the reaction with ice-cold water and HCl. react->quench extract Extract the product with an organic solvent. quench->extract wash Wash the organic layer with brine and dry over anhydrous sulfate. extract->wash concentrate Concentrate the solution to obtain the crude product. wash->concentrate purify Purify by distillation or chromatography. concentrate->purify end_product This compound purify->end_product

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Methodology:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 3-chlorotoluene and a suitable inert solvent such as dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Discussion of Regioselectivity: The major challenge in this route is the regioselectivity of the acylation of 3-chlorotoluene. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, though deactivating. This can lead to a mixture of isomers, potentially including 1-(2-chloro-4-methylphenyl)ethan-1-one and 1-(4-chloro-2-methylphenyl)ethan-1-one, in addition to the desired product where acylation occurs at the benzyl position, which is less favored. The separation of these isomers can be challenging and may lead to lower yields of the desired product.

Route 2: Synthesis from 3-Chlorophenylacetic Acid

This multi-step route begins with the readily available 3-chlorophenylacetic acid. The carboxylic acid is first converted to its more reactive acid chloride, which is then reacted with an organometallic reagent to form the ketone.

Reaction Scheme:

  • Cl-C₆H₄-CH₂COOH + SOCl₂ --> Cl-C₆H₄-CH₂COCl + SO₂ + HCl

  • Cl-C₆H₄-CH₂COCl + CH₃MgBr --> Cl-C₆H₄-CH₂COCH₃ + MgBrCl

Experimental Workflow:

G start Start with 3-Chlorophenylacetic Acid acid_chloride_formation React with thionyl chloride to form 3-chlorophenylacetyl chloride. start->acid_chloride_formation remove_socl2 Remove excess thionyl chloride by distillation. acid_chloride_formation->remove_socl2 grignard_reaction React the acid chloride with methylmagnesium bromide in an anhydrous ether solvent at low temperature. remove_socl2->grignard_reaction quench Quench the reaction with a saturated aqueous solution of ammonium chloride. grignard_reaction->quench extract Extract the product with an organic solvent. quench->extract wash Wash the organic layer and dry. extract->wash concentrate Concentrate the solution. wash->concentrate purify Purify by chromatography. concentrate->purify end_product This compound purify->end_product

Caption: Workflow for Synthesis from 3-Chlorophenylacetic Acid.

Detailed Methodology:

  • Acid Chloride Formation: Reflux 3-chlorophenylacetic acid with an excess of thionyl chloride for 1-2 hours.

  • Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • Grignard Reaction: Dissolve the resulting 3-chlorophenylacetyl chloride in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool the solution in an ice-salt bath. Add a solution of methylmagnesium bromide in ether dropwise with stirring.

  • Work-up: After the addition is complete, stir the reaction mixture for a short period and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an ether, wash the organic layer with water and brine, and dry over a suitable drying agent. After removal of the solvent, the crude product can be purified by column chromatography.

Alternative Methylating Agents: Instead of a Grignard reagent, other organometallic reagents such as methyllithium or dimethylcadmium can be used. Another approach involves the formation of a Weinreb amide from the acid chloride, followed by reaction with a methyl Grignard or methyllithium reagent, which often provides higher yields and purity of the ketone with fewer side products.

Comparison of Synthesis Routes

  • Route 1 (Friedel-Crafts Acylation): This is a more direct, one-pot synthesis. However, it suffers from significant drawbacks related to regioselectivity. The formation of multiple isomers would necessitate a difficult purification process and likely result in a low yield of the desired this compound. The harsh Lewis acid catalyst can also lead to side reactions.

  • Route 2 (From 3-Chlorophenylacetic Acid): This multi-step route offers better control over the final product's structure, avoiding the issue of isomers seen in the Friedel-Crafts acylation. The starting material is commercially available. While it involves more steps, the transformations are generally high-yielding and the purification of the final product is more straightforward. This route is likely to provide a higher overall yield of the pure desired product.

Conclusion

For the synthesis of this compound, the route starting from 3-Chlorophenylacetic Acid is recommended for researchers seeking high purity and a more controlled synthesis. While the Friedel-Crafts acylation of 3-chlorotoluene appears more direct, the potential for isomeric impurities makes it a less desirable option for obtaining the specific target molecule in a pure form. The multi-step synthesis from 3-chlorophenylacetic acid, although longer, provides a more reliable and ultimately more efficient pathway to the desired product. Further optimization of the reaction conditions for the conversion of the acid chloride to the ketone, for instance, through the use of a Weinreb amide intermediate, could further enhance the yield and purity of this route.

A Comparative Analysis of the Reactivity of 1-(3-Chlorophenyl)propan-2-one and 1-Phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-(3-chlorophenyl)propan-2-one and its structural analog, 1-phenylpropan-2-one. The presence of a chlorine atom on the phenyl ring in the former significantly influences its electronic properties and, consequently, its behavior in various chemical transformations. This document outlines the expected differences in reactivity based on established chemical principles and available experimental data, focusing on reactions at the carbonyl group, the α-carbon, and the aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below.

PropertyThis compound1-Phenylpropan-2-one
Molecular Formula C₉H₉ClOC₉H₁₀O
Molecular Weight 168.62 g/mol [1]134.18 g/mol
Appearance Not specified, likely a liquid or low-melting solidColorless liquid[2]
Boiling Point Not explicitly found214-216 °C[3]
Melting Point Not explicitly found-15 °C[3]
CAS Number 14123-60-5[1]103-79-7[3]

Reactivity Comparison

The primary difference in reactivity between this compound and 1-phenylpropan-2-one stems from the electronic effects of the chlorine substituent on the phenyl ring. The chlorine atom exerts a dual electronic influence:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is dominant.

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring.

Overall, the inductive electron-withdrawing effect of chlorine outweighs its resonance-donating effect, leading to a net deactivation of the aromatic ring. This electronic influence extends to the propanone side chain, affecting the reactivity of the carbonyl group and the acidity of the α-protons.

Reactivity of the Carbonyl Group: Nucleophilic Addition

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the 3-chloro substituent is expected to increase the electrophilicity of the carbonyl carbon in this compound compared to 1-phenylpropan-2-one.

Expected Reactivity: this compound > 1-phenylpropan-2-one

This enhanced reactivity is a consequence of the -I effect of the chlorine atom, which reduces the electron density at the carbonyl carbon, making it a more potent electrophile.[4][5] Reactions such as reduction with hydrides (e.g., NaBH₄) or addition of Grignard reagents are anticipated to proceed at a faster rate with the chlorinated analog.

A common reaction involving the carbonyl group is reductive amination , a key step in the synthesis of many pharmaceutical compounds. For instance, the reductive amination of 1-(3-chlorophenyl)-2-methylpropan-2-one is a known route to 1-(3-chlorophenyl)-2-methylpropan-2-amine.[3] Although a direct comparison of yields and reaction times with the non-chlorinated analog is not provided, the increased electrophilicity of the carbonyl in the chlorinated ketone would likely facilitate the initial imine formation.

Experimental Protocol: Reductive Amination of 1-(3-chlorophenyl)-2-methylpropan-2-one [3]

  • To a solution of 1-(3-chlorophenyl)-2-methylpropan-2-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2.

  • The product, 1-(3-chlorophenyl)-2-methylpropan-2-amine, can then be isolated and purified.

Reductive_Amination_Workflow Ketone This compound Imine_Formation Imine Intermediate Formation Ketone->Imine_Formation Amine_Source Ammonium Acetate in Methanol Amine_Source->Imine_Formation Reduction Reduction to Amine Imine_Formation->Reduction Reducing_Agent Sodium Cyanoborohydride Reducing_Agent->Reduction Quenching Acidic Quench (HCl) Reduction->Quenching Product 1-(3-Chlorophenyl)propan-2-amine Quenching->Product

Reactivity of the α-Carbon: Enolate Formation and Acidity of α-Protons

The acidity of the α-protons is a crucial factor in reactions involving enolate intermediates, such as aldol condensations and alkylations. The pKa of the α-protons of a typical ketone is around 19-21.[7] The electron-withdrawing chloro group in this compound is expected to increase the acidity of the α-protons compared to 1-phenylpropan-2-one.

Expected Acidity: this compound > 1-phenylpropan-2-one

This difference in acidity implies that this compound will form an enolate more readily and under milder basic conditions than 1-phenylpropan-2-one. This can be advantageous in reactions where enolate formation is the rate-determining step.

Enolate_Formation_Equilibrium Ketone_Cl Ketone (Cl-substituted) Enolate_Cl Enolate (Cl-substituted) (More Stable) Ketone_Cl->Enolate_Cl Base note The electron-withdrawing chloro group stabilizes the negative charge on the enolate, shifting the equilibrium towards enolate formation. Enolate_Cl->note Ketone_H Ketone (Unsubstituted) Enolate_H Enolate (Unsubstituted) (Less Stable) Ketone_H->Enolate_H Base

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. As mentioned earlier, the net effect of the chlorine atom is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.

Expected Reactivity: 1-phenylpropan-2-one > this compound

Therefore, 1-phenylpropan-2-one will undergo EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, more readily and under milder conditions than this compound. For the chlorinated compound, more forcing conditions (e.g., higher temperatures, stronger Lewis acids) would be required to achieve similar reaction rates.

Regarding regioselectivity, the propan-2-one substituent is generally considered to be deactivating and meta-directing for EAS. The chlorine atom, while deactivating, is an ortho-, para-director. In this compound, the directing effects of the two substituents would need to be considered. The chlorine at the meta position relative to the side chain will direct incoming electrophiles to the 4- and 6-positions (ortho and para to the chlorine) and to the 2-position (ortho to the chlorine). The deactivating propan-2-one group will direct to the 5-position (meta to the side chain). The outcome of an EAS reaction on this compound would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.

Experimental Protocol: Nitration of an Aromatic Compound (General) [8]

  • The aromatic compound is dissolved in a suitable solvent.

  • A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is prepared and cooled.

  • The nitrating mixture is added dropwise to the solution of the aromatic compound while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified period.

  • The reaction is quenched by pouring it onto ice, and the product is isolated by extraction and purified.

For 1-phenylpropan-2-one, these conditions would be milder than for this compound. The latter would likely require higher temperatures and/or longer reaction times to achieve a comparable yield.

EAS_Reactivity_Comparison P2P 1-Phenylpropan-2-one (Electron-richer ring) Product_P2P Substituted Product (Faster reaction) P2P->Product_P2P Milder conditions Cl_P2P This compound (Electron-poorer ring) Product_Cl_P2P Substituted Product (Slower reaction) Cl_P2P->Product_Cl_P2P Harsher conditions Electrophile Electrophile (E⁺) Electrophile->P2P Electrophile->Cl_P2P

Conclusion

  • Carbonyl Group: this compound is expected to be more reactive towards nucleophilic addition due to the increased electrophilicity of the carbonyl carbon.

  • α-Carbon: The α-protons of this compound are expected to be more acidic , leading to easier enolate formation.

  • Aromatic Ring: The aromatic ring of this compound is less reactive towards electrophilic aromatic substitution due to the deactivating effect of the chlorine atom.

These differences in reactivity are important considerations for researchers and scientists in designing synthetic routes and predicting reaction outcomes. While direct comparative experimental data is sparse, the well-established principles of physical organic chemistry provide a reliable framework for understanding and exploiting the distinct chemical properties of these two compounds. Professionals in drug development can leverage these reactivity differences to optimize the synthesis of pharmaceutical intermediates and active ingredients.

References

A Comparative Guide to the Characterization of 1-(3-Chlorophenyl)propan-2-one Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in 1-(3-Chlorophenyl)propan-2-one. As a key intermediate in the synthesis of various pharmaceuticals, including Bupropion, ensuring the purity of this compound is critical for the safety and efficacy of the final drug product. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and performance data.

Introduction to Impurities in this compound

Impurities in this compound can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the substance over time (degradation products). It is itself a known impurity in the synthesis of Bupropion, designated as Bupropion Related Compound F.[1][2] Common impurities may include starting materials, by-products from unintended reactions, and isomers.

Potential Impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the synthesis process.

    • By-products: Compounds formed through side reactions during synthesis. An example includes 1-(3-chlorophenyl)-1-propanone, also known as 3'-Chloropropiophenone, which can be an impurity in related syntheses.[3]

    • Isomers: Positional isomers such as 1-(2-chlorophenyl)propan-2-one or 1-(4-chlorophenyl)propan-2-one.

  • Degradation Products:

    • Oxidation or hydrolysis products formed during storage or under stress conditions. Forced degradation studies are often employed to identify potential degradation pathways.[4][5][6]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate characterization of impurities. This section compares the performance of HPLC, GC-MS, and qNMR for the analysis of this compound impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile thermally stable compounds.Applicable to any soluble compound with a known structure containing NMR-active nuclei.
Selectivity High, can be tuned by adjusting mobile phase composition, stationary phase, and detector wavelength.Very high, combines chromatographic separation with mass analysis for confident peak identification.High, provides detailed structural information for each component in a mixture.
Sensitivity Good to excellent, with typical Limits of Detection (LOD) in the low ppm range.Excellent, with LODs often in the sub-ppm range, especially in Selected Ion Monitoring (SIM) mode.Generally lower than chromatographic methods, with LODs typically in the low percentage range.
Quantification Highly quantitative with the use of reference standards. Linearity is typically excellent over a wide concentration range.Quantitative, but may require derivatization for certain analytes to improve volatility and peak shape.Highly accurate and precise absolute quantification without the need for a specific reference standard for each impurity.[7][8]
Advantages Versatile, robust, and widely used in pharmaceutical quality control.[9]Provides structural information for identification of unknown impurities.[9]Non-destructive, provides structural confirmation, and is a primary ratio method.
Disadvantages Identification of unknown impurities can be challenging without mass spectrometry.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of related pharmaceutical compounds and can be adapted for the specific impurities of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating a range of impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set to 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment

qNMR can be used for the absolute quantification of the main component and any identifiable impurities without the need for specific impurity reference standards.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity that has a simple NMR spectrum with signals that do not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by gentle mixing.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals of the analyte, impurities, and the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the characterization of impurities in this compound and the decision-making process for selecting an analytical method.

Impurity_Characterization_Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection and Identification cluster_2 Quantification and Reporting cluster_3 Further Actions Start Sample of this compound Initial_Screening Initial Purity Screening (e.g., HPLC-UV) Start->Initial_Screening Impurity_Detected Impurities Detected? Initial_Screening->Impurity_Detected Identify_Impurities Identify Impurities (GC-MS / LC-MS) Impurity_Detected->Identify_Impurities Yes Report_Results Report Purity and Impurity Profile Impurity_Detected->Report_Results No Known_Impurity Known Impurity? Identify_Impurities->Known_Impurity Quantify_Impurities Quantify Impurities (HPLC / GC-MS / qNMR) Known_Impurity->Quantify_Impurities Yes Structure_Elucidation Structure Elucidation (NMR, MS/MS) Known_Impurity->Structure_Elucidation No Quantify_Impurities->Report_Results Toxicological_Assessment Toxicological Assessment Structure_Elucidation->Toxicological_Assessment

Caption: Workflow for the characterization of impurities.

Analytical_Method_Selection cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Recommended Technique Goal Define Analytical Requirement Routine_QC Routine QC / Known Impurities Goal->Routine_QC Unknown_ID Unknown Impurity Identification Goal->Unknown_ID Absolute_Purity Absolute Purity / No Standard Goal->Absolute_Purity Select_HPLC HPLC-UV Routine_QC->Select_HPLC Select_GCMS GC-MS or LC-MS Unknown_ID->Select_GCMS Select_qNMR qNMR Absolute_Purity->Select_qNMR

Caption: Decision tree for analytical method selection.

Conclusion

The characterization of impurities in this compound requires a multi-faceted analytical approach. HPLC is a robust and versatile technique for routine quality control and quantification of known, non-volatile impurities. GC-MS offers superior capability for the identification and quantification of volatile and semi-volatile impurities, including unknown compounds. qNMR provides a powerful tool for absolute purity determination and structural confirmation without the need for specific reference standards for each impurity. The choice of methodology should be guided by the specific analytical requirements, the nature of the impurities expected, and the intended use of the analytical data. For comprehensive characterization, a combination of these techniques is often employed to ensure the highest level of quality and safety for pharmaceutical products.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 1-(3-Chlorophenyl)propan-2-one. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] While specific experimental data for this compound is not extensively published, this document presents a representative comparison to guide researchers in selecting and validating an appropriate analytical method for their specific needs.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[3][5]

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of these two methods for the quantification of a small organic molecule like this compound.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) ICH Acceptance Criteria (Typical)
Specificity Demonstrated by baseline resolution from potential impurities and degradants.Demonstrated by unique mass fragmentation pattern and retention time.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1 - 100 µg/mL10 - 1000 ng/mLThe range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%For drug substance: 98.0 - 102.0%. For drug product: 95.0 - 105.0%.
Precision (% RSD)
- Repeatability< 1.0%< 2.0%RSD ≤ 2%
- Intermediate Precision< 2.0%< 5.0%RSD ≤ 5%
Limit of Detection (LOD) 0.1 µg/mL1 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.5 µg/mL5 ng/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and column temperature.Unaffected by minor changes in injection temperature, oven ramp rate, and gas flow rate.The method should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 168, 125, 91).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, 1000 ng/mL) using ethyl acetate as the diluent.

  • Sample Preparation: Extract the sample containing this compound with a suitable organic solvent. The extract may need to be concentrated and reconstituted in ethyl acetate to achieve a final concentration within the calibration range.

Visualizing Analytical Workflows

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow planning Validation Planning (Define Purpose and Scope) protocol Develop Validation Protocol (Define Parameters and Acceptance Criteria) planning->protocol execution Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) protocol->execution data_analysis Data Analysis and Evaluation (Compare Results to Acceptance Criteria) execution->data_analysis reporting Prepare Validation Report (Summarize Findings and Conclusion) data_analysis->reporting implementation Method Implementation (Routine Use and Lifecycle Management) reporting->implementation

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Need to Quantify This compound sensitivity High Sensitivity Required? (e.g., trace analysis) start->sensitivity selectivity High Selectivity Required? (Complex Matrix) sensitivity->selectivity Yes volatility Is the Analyte Thermally Stable and Volatile? sensitivity->volatility No selectivity->volatility No gcms Select GC-MS selectivity->gcms Yes volatility->gcms Yes hplcuv Select HPLC-UV volatility->hplcuv No

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. HPLC-UV is a robust, widely available method suitable for routine quality control where high sensitivity is not the primary concern. GC-MS, on the other hand, offers superior sensitivity and selectivity, making it ideal for trace-level analysis or for samples in complex matrices. A thorough validation study, following ICH guidelines, is essential to ensure that the chosen method is fit for its intended purpose and generates reliable and reproducible data. The specific requirements of the analysis will ultimately dictate the most appropriate method to employ.

References

A Comparative Analysis of Catalytic Syntheses for 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative study of various catalytic methods for the synthesis of 1-(3-Chlorophenyl)propan-2-one, a key intermediate in the synthesis of various organic molecules. The following sections provide a comprehensive overview of different catalytic systems, supported by experimental data and detailed protocols to aid in process selection and optimization.

Catalyst Performance Comparison

The selection of a catalyst is critical in the synthesis of this compound, significantly influencing reaction efficiency, yield, and environmental impact. This section compares the performance of homogeneous and heterogeneous catalysts in the context of Friedel-Crafts acylation, a primary route to the target molecule.

Catalyst SystemCatalyst TypeAcylating AgentSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) Homogeneous Lewis AcidAcetyl chlorideDichloromethane0 - Room Temp2 - 4HighHigh reactivity, well-establishedStoichiometric amounts often required, moisture sensitive, difficult to recover and reuse
Zinc Oxide (ZnO) HeterogeneousAcetyl chlorideSolvent-freeRoom Temp0.5 - 2~90%Mild reaction conditions, reusable catalyst, environmentally friendlyMay have lower activity for deactivated aromatic rings
Sulfuric Acid Homogeneous Brønsted AcidAcetic anhydrideAcetic acid80 - 10018 - 24ModerateLow costLong reaction times, potential for side reactions and charring, corrosive

Detailed Experimental Protocols

1. Homogeneous Catalysis: Aluminum Chloride in Friedel-Crafts Acylation

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of 1-chloro-3-methylbenzene using aluminum chloride as a catalyst.[1][2]

Materials:

  • 1-chloro-3-methylbenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add 1-chloro-3-methylbenzene (1.0 eq) dropwise to the stirred suspension.

  • From the dropping funnel, add acetyl chloride (1.05 eq) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice. Slowly add concentrated HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

2. Heterogeneous Catalysis: Zinc Oxide in Solvent-Free Friedel-Crafts Acylation

This protocol outlines a greener synthesis of this compound using a reusable zinc oxide catalyst under solvent-free conditions.[3]

Materials:

  • 1-chloro-3-methylbenzene

  • Acetyl chloride

  • Zinc Oxide (ZnO) powder

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, add zinc oxide powder (catalytic amount).

  • Addition of Reactants: To the flask, add 1-chloro-3-methylbenzene (1.0 eq) and acetyl chloride (1.2 eq) at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Catalyst Recovery: Upon completion, add dichloromethane to the reaction mixture and filter to recover the ZnO catalyst. The catalyst can be washed with dichloromethane, dried, and reused.

  • Work-up and Purification: The filtrate containing the product is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

3. Synthesis via Hydrolysis and Decarboxylation of a Cyanide Intermediate

This method involves the synthesis of this compound from 3-chlorobenzyl cyanide. The first step is an alkylation of the benzyl cyanide, followed by hydrolysis and decarboxylation.

Materials:

  • 3-chlorobenzyl cyanide

  • Sodium hydride (NaH) or another suitable base

  • Methyl iodide or dimethyl sulfate

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Sulfuric acid (60%) or a mixture of glacial acetic acid and hydrochloric acid[4]

  • Diethyl ether

Procedure:

  • Alkylation: In a reaction flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. To this, slowly add 3-chlorobenzyl cyanide at room temperature. After the initial reaction subsides, add methyl iodide or dimethyl sulfate and continue to stir until the alkylation is complete (monitored by TLC).

  • Work-up of Alkylated Intermediate: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-(3-chlorophenyl)propionitrile.

  • Hydrolysis and Decarboxylation: To the crude nitrile, add 60% sulfuric acid.[4] Heat the mixture at reflux until the evolution of carbon dioxide ceases.[4]

  • Final Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with diethyl ether. Wash the ether solution with water, 10% sodium hydroxide solution, and again with water. Dry the ether layer over anhydrous sodium sulfate.

  • Purification: After filtration, remove the ether by distillation to obtain this compound.[4] Further purification can be done by recrystallization or distillation.[4]

Visualizing the Synthetic Pathways

Experimental Workflow for Homogeneous Friedel-Crafts Acylation

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification prep1 Suspend AlCl₃ in DCM prep2 Cool to 0-5 °C prep1->prep2 react1 Add 1-chloro-3-methylbenzene prep2->react1 Start Reaction react2 Add acetyl chloride dropwise react1->react2 react3 Stir at room temperature for 2-4h react2->react3 workup1 Quench with ice and HCl react3->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO₃ and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify by distillation/chromatography workup4->purify product This compound purify->product Final Product G cluster_reaction Solvent-Free Reaction cluster_recovery Catalyst Recovery and Product Isolation cluster_workup Work-up and Purification react1 Mix ZnO, 1-chloro-3-methylbenzene, and acetyl chloride react2 Stir at room temperature react1->react2 recov1 Add DCM and filter react2->recov1 Reaction Complete recov2 Wash and dry ZnO for reuse recov1->recov2 filtrate Filtrate with product recov1->filtrate workup1 Wash filtrate with NaHCO₃ and brine filtrate->workup1 workup2 Dry and concentrate workup1->workup2 purify Purify by distillation/chromatography workup2->purify product This compound purify->product Final Product G acyl_chloride Acetyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion activates sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex attacks aromatic 1-chloro-3-methylbenzene (Nucleophile) aromatic->sigma_complex product This compound sigma_complex->product loses H⁺

References

Spectroscopic Comparison of 1-(Chlorophenyl)propan-2-one Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 1-(2-Chlorophenyl)propan-2-one, 1-(3-Chlorophenyl)propan-2-one, and 1-(4-Chlorophenyl)propan-2-one is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to aid in their differentiation and characterization.

The positional isomers of 1-(chlorophenyl)propan-2-one, where the chlorine atom is substituted at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring, exhibit subtle yet distinct differences in their spectroscopic profiles. These variations arise from the influence of the chlorine atom's position on the electronic environment of the molecule. Understanding these differences is crucial for unambiguous identification, purity assessment, and quality control in research and pharmaceutical development.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment1-(2-Chlorophenyl)propan-2-oneThis compound1-(4-Chlorophenyl)propan-2-one
CH₃Data not availableData not availableData not available
CH₂Data not availableData not availableData not available
Aromatic-HData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment1-(2-Chlorophenyl)propan-2-oneThis compound1-(4-Chlorophenyl)propan-2-one
C=OData not availableData not availableData not available
CH₃Data not availableData not availableData not available
CH₂Data not availableData not availableData not available
Aromatic C-ClData not availableData not availableData not available
Aromatic C-HData not availableData not availableData not available
Aromatic C (quaternary)Data not availableData not availableData not available

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Functional Group1-(2-Chlorophenyl)propan-2-oneThis compound1-(4-Chlorophenyl)propan-2-one
C=O Stretch~1715Data not availableData not available
C-Cl StretchData not availableData not availableData not available
Aromatic C=C StretchData not availableData not availableData not available

Table 4: Mass Spectrometry Data (Key m/z values)

Ion1-(2-Chlorophenyl)propan-2-oneThis compound1-(4-Chlorophenyl)propan-2-one
Molecular Ion [M]⁺168168168
[M+2]⁺170170170
Base Peak125Data not availableData not available
Other Fragments91, 65Data not availableData not available

Experimental Protocols

The data presented in this guide is compiled from various sources. The general experimental protocols for obtaining such data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS), where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Mandatory Visualization

The logical workflow for the spectroscopic comparison of the 1-(chlorophenyl)propan-2-one isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of 1-(Chlorophenyl)propan-2-one Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison Isomer_2Cl 1-(2-Chlorophenyl)propan-2-one NMR NMR Spectroscopy (¹H and ¹³C) Isomer_2Cl->NMR IR IR Spectroscopy Isomer_2Cl->IR MS Mass Spectrometry Isomer_2Cl->MS Isomer_3Cl This compound Isomer_3Cl->NMR Isomer_3Cl->IR Isomer_3Cl->MS Isomer_4Cl 1-(4-Chlorophenyl)propan-2-one Isomer_4Cl->NMR Isomer_4Cl->IR Isomer_4Cl->MS NMR_Data Chemical Shifts (ppm) & Coupling Constants (Hz) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) & Peak Intensities IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) & Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of 1-(chlorophenyl)propan-2-one isomers.

literature review of 1-(3-Chlorophenyl)propan-2-one synthesis and applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis and Applications of 1-(3-Chlorophenyl)propan-2-one

For researchers, scientists, and drug development professionals, this compound, also known as 3-chlorophenylacetone, is a pivotal chemical intermediate. Its significance lies primarily in its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data, and details its key applications in drug development.

Synthesis of this compound: A Comparative Analysis

The industrial production and laboratory synthesis of this compound are dominated by a few key methodologies. The choice of a particular route often depends on factors such as yield, purity requirements, cost of starting materials, and environmental considerations.

Comparison of Synthetic Routes
Synthesis RouteStarting Material(s)Key Reagents/CatalystYield (%)Purity (%)Reference
Direct ChlorinationPropiophenoneChlorine (Cl₂), Aluminum Chloride (AlCl₃)88-90%99.7-99.9%[1]
Grignard Reactionm-ChlorobenzonitrileEthylmagnesium Bromide81.2%Not Specified[2]
Sandmeyer-type Reactionm-AminophenylacetoneSodium Nitrite, Cuprous Chloride~60.5%90-95%[1]
Detailed Experimental Protocols

1. Direct Chlorination of Propiophenone

This method stands out for its high yield and purity, making it a preferred route for industrial production.[1][3]

  • Reaction: Propiophenone is reacted with chlorine gas in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The reaction is performed without a solvent.

  • Procedure:

    • To a reaction vessel, add propiophenone and anhydrous aluminum chloride in a molar ratio of approximately 1:1 to 1:2.

    • Heat the mixture to 70-80°C.

    • Introduce chlorine gas into the reaction mixture. The molar ratio of chlorine to propiophenone should be between 1.1:1 and 2:1.

    • Maintain the reaction temperature and continue to stir. The reaction progress can be monitored by chromatography.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a mixture of crushed ice and hydrochloric acid for low-temperature hydrolysis.

    • Separate the organic layer, wash it, and then perform fractional distillation under reduced pressure to obtain the final product. A purity of over 99.5% and a yield of over 90% can be achieved.[3]

2. Grignard Reaction with m-Chlorobenzonitrile

This route offers a good yield and utilizes readily available starting materials.[2]

  • Reaction: A Grignard reagent, ethylmagnesium bromide, is prepared and then reacted with m-chlorobenzonitrile. The resulting intermediate is hydrolyzed to yield the target ketone.

  • Procedure:

    • Prepare the Grignard reagent by reacting bromoethane with magnesium powder in tetrahydrofuran (THF).

    • Under stirring, slowly add m-chlorobenzonitrile to the prepared Grignard reagent.

    • After the addition is complete, allow the reaction to proceed for 3-4 hours.

    • Hydrolyze the resulting intermediate by the slow, dropwise addition of 3 mol/L hydrochloric acid.

    • Separate the organic phase and remove the THF by atmospheric distillation.

    • Purify the crude product by vacuum distillation to obtain this compound. The reported yield is 81.2%.[2]

3. Sandmeyer-type Reaction

This method, while being a classic synthetic route, is generally less favored due to lower yields and the use of hazardous materials.[1]

  • Reaction: m-Aminophenylacetone undergoes diazotization followed by a Sandmeyer reaction with cuprous chloride.

  • Procedure:

    • Add m-aminophenylacetone and an appropriate amount of hydrochloric acid to a reactor and cool to 0°C with stirring.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-5°C, to form the diazonium salt.

    • In a separate vessel, prepare a solution of cuprous chloride.

    • Add the cold diazonium salt solution to the cuprous chloride solution.

    • The crude product, this compound, is then isolated.

    • The crude product is washed successively with hydrochloric acid, water, and a 5% sodium carbonate solution, followed by a final water wash.

    • The washed product is dried and purified by vacuum distillation. The yield is approximately 60.5%.[1]

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_chlorination Direct Chlorination cluster_grignard Grignard Reaction cluster_sandmeyer Sandmeyer-type Reaction Propiophenone Propiophenone Cl2_AlCl3 Cl2 / AlCl3 Propiophenone->Cl2_AlCl3 Chlorination Product_C This compound Cl2_AlCl3->Product_C m_Chloro m-Chlorobenzonitrile EtMgBr 1. EtMgBr 2. H3O+ m_Chloro->EtMgBr Nucleophilic Addition Product_G This compound EtMgBr->Product_G m_Amino m-Aminophenylacetone NaNO2_CuCl 1. NaNO2, HCl 2. CuCl m_Amino->NaNO2_CuCl Diazotization & Substitution Product_S This compound NaNO2_CuCl->Product_S

Caption: Key synthetic routes to this compound.

Applications in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of several pharmaceuticals, primarily due to its reactive ketone group which allows for further chemical modifications.[4][5]

Key Pharmaceutical Intermediates
  • Bupropion: This compound is a widely prescribed antidepressant and smoking cessation aid. This compound is a key intermediate in the synthesis of Bupropion hydrochloride.[5]

  • Dapoxetine: Used for the treatment of premature ejaculation, Dapoxetine is another significant pharmaceutical synthesized from this intermediate.[5]

  • Antibacterial Agents: The versatility of this compound extends to the preparation of thizaine derivatives, which have shown antibacterial properties, opening avenues for further research in medicinal chemistry.[5]

The general pathway for its application involves the transformation of the ketone functional group, often through reductive amination, to introduce an amine moiety, which is a common feature in many CNS-active agents.[4]

Visualization of Application Workflow

Application_Workflow start This compound reductive_amination Reductive Amination start->reductive_amination Key Reaction other_pharma Other Pharmaceutical Derivatives (e.g., Thizaines) start->other_pharma Further Derivatization bupropion Bupropion Synthesis reductive_amination->bupropion dapoxetine Dapoxetine Synthesis reductive_amination->dapoxetine

References

Safety Operating Guide

Proper Disposal of 1-(3-Chlorophenyl)propan-2-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1-(3-Chlorophenyl)propan-2-one, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will minimize risk and ensure compliance with safety regulations.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE). The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1][2].

Table 1: Required Personal Protective Equipment (PPE) for Disposal

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. For extensive handling, consider wearing two pairs[3][4].
Eye Protection Safety goggles or face shieldMust meet European Standard EN166 or OSHA 29 CFR 1910.133 to protect against splashes[4][5].
Body Protection Laboratory coat or chemical gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended to prevent skin exposure[3][5].
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRecommended when handling the solid form to avoid dust inhalation, or if there is a risk of aerosolization. Use in a well-ventilated area is crucial[2][3][5].

II. Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling and disposing of this compound waste, including pure compound, contaminated materials, and solutions.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification and Segregation :

    • Solid Waste : Collect unused this compound, contaminated gloves, weighing papers, and other solid materials in a designated, clearly labeled hazardous waste container[3].

    • Liquid Waste : Collect solutions containing this compound and contaminated solvents in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless their compatibility has been verified[3].

    • Sharps : Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container[3].

  • Container Management :

    • Use only approved, chemically resistant containers for waste collection.

    • Ensure all containers are properly labeled with the chemical name "this compound", the appropriate hazard symbols (e.g., irritant, harmful), and the date of accumulation.

    • Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5][6].

  • Spill Management :

    • Small Spills : In case of a small spill, absorb the material with an inert substance like sand, sawdust, or vermiculite. Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for disposal[6][7]. Avoid generating dust[6].

    • Large Spills : For larger spills, dike the area to prevent spreading. If it is a liquid, attempt to pump it off into a suitable container. In all cases of large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately[7].

  • Decontamination :

    • Thoroughly decontaminate all work surfaces and non-disposable equipment after handling the compound. Use an appropriate cleaning agent as per your laboratory's standard operating procedures.

    • Remove and decontaminate or dispose of any contaminated clothing. Wash hands thoroughly with soap and water after completing the disposal process[2][5][6].

  • Final Disposal :

    • The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility. Contact your institution's EHS department to arrange for the pickup and disposal of the waste containers. Do not attempt to dispose of this chemical down the drain or in regular trash[7][8].

III. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_decon Decontamination cluster_disposal Final Disposal A Identify Hazards & Don Appropriate PPE B Segregate Waste into Solid, Liquid, and Sharps A->B C Use Labeled, Closed Hazardous Waste Containers B->C D Manage Spills Appropriately (Absorb/Dike) C->D E Decontaminate Work Surfaces & Equipment D->E F Properly Handle Contaminated Clothing & Wash Hands E->F G Store Waste in a Secure, Ventilated Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-(3-Chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 1-(3-Chlorophenyl)propan-2-one (also known as 3-Chlorophenylacetone), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Summary

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[2]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin contact.[3][4] Nitrile rubber gloves are a common recommendation for similar chemicals.
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[2] A lab coat is standard, with a disposable, low-permeability gown recommended for extensive handling.
Respiratory Protection RespiratorNot required under normal use with adequate ventilation.[4] If exposure limits are exceeded or irritation is experienced, use a full-face, NIOSH-approved respirator.[2][3][4]

Operational and Disposal Plan

This section outlines the procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.

Experimental Protocols: Step-by-Step Handling Procedures
  • Preparation and Pre-Use Checks:

    • Designated Area: All handling of this substance should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[3][5]

    • Ventilation Check: Before commencing work, ensure the ventilation system, such as the fume hood, is functioning correctly.

    • PPE Inspection: Inspect all PPE for integrity. Ensure safety goggles are clean and gloves are free of tears or punctures.

    • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]

  • Weighing and Aliquoting:

    • To minimize dust generation and inhalation risk, perform all weighing and handling of the solid compound inside a chemical fume hood.[3][5]

    • Use disposable weighing boats or papers to prevent cross-contamination.

  • Solution Preparation and Use:

    • When dissolving the compound, add solvent to the solid slowly to prevent splashing.

    • Keep all containers tightly closed when not in use to minimize vapor release.[3][5]

    • Clearly label all solutions with the chemical name, concentration, and appropriate hazard symbols.

  • Post-Procedure Decontamination:

    • Surface Cleaning: After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Equipment Cleaning: Clean all non-disposable equipment according to standard laboratory protocols.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the work area.[3][5]

Storage Plan
  • Store this compound in a tightly closed container.[3][5]

  • Keep the container in a cool, dry, and well-ventilated area.[3][5]

  • Store away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: All contaminated solid waste, including gloves, weighing papers, and disposable lab coats, must be placed in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and ensure proper ventilation.[3][5]

    • Wearing the appropriate PPE, sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[3][5]

    • Avoid generating dust during cleanup.[3][5]

Workflow Visualization

The following diagram illustrates the key procedural steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure prep1 Verify Fume Hood Operation prep2 Inspect & Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Safety Shower) prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Procedure Complete clean2 Segregate & Dispose of Waste (Solid & Liquid) clean1->clean2 clean2->clean1 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.